molecular formula C6H10O3 B2725631 (S)-Methyl tetrahydrofuran-3-carboxylate CAS No. 165611-33-6; 191347-93-0; 53662-85-4

(S)-Methyl tetrahydrofuran-3-carboxylate

Cat. No.: B2725631
CAS No.: 165611-33-6; 191347-93-0; 53662-85-4
M. Wt: 130.143
InChI Key: HUTNCRJHLZDGPO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl tetrahydrofuran-3-carboxylate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3S)-oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTNCRJHLZDGPO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Physicochemical Profiling and Analytical Validation of (S)-Methyl Tetrahydrofuran-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl tetrahydrofuran-3-carboxylate (CAS 165611-33-6) is a highly versatile chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by its stable tetrahydrofuran (THF) core and an ester functional group at the C3 position, this molecule serves as a critical precursor in the rational design of protein degraders (PROTACs) and kinase inhibitors[1][2]. This technical guide provides a rigorous analysis of its physical properties, thermodynamic behavior, and the self-validating analytical methodologies required to ensure its structural and enantiomeric integrity during drug development.

Physicochemical Properties & Thermodynamic Behavior

Understanding the physical properties of this compound is paramount for optimizing reaction kinetics, solvent selection, and downstream purification processes such as fractional distillation.

Quantitative Data Summary

The following table consolidates the critical physical properties of the compound, derived from authoritative chemical databases[3][4].

PropertyValueCausality / Practical Implication
CAS Number 165611-33-6 (S-enantiomer)Ensures precise stereochemical sourcing for asymmetric synthesis.
Molecular Formula C6H10O3Dictates mass spectrometry (M+H) targets.
Molecular Weight 130.14 g/mol Used for exact stoichiometric calculations in coupling reactions.
Boiling Point 158.7 °C (760 mmHg) / 61-65 °C (12 mmHg)High BP at atmospheric pressure necessitates vacuum distillation to prevent thermal degradation of the ester[3][4].
Density 1.109 g/cm³ at 25 °CHeavier than water; critical for determining phase separation dynamics during liquid-liquid extraction[3].
Flash Point 55.2 °CClassified as a combustible liquid; requires inert gas padding (Argon/N2) during storage and handling[4].
Appearance Colorless to pale yellow liquidColor shifts indicate trace oxidation or polymerization of the THF ring.
Stereoelectronic Effects

The physical behavior of this compound is heavily influenced by the dipole moment generated between the THF ring oxygen and the carbonyl oxygen of the ester. This dual-oxygen system acts as a strong hydrogen-bond acceptor, rendering the compound highly soluble in polar aprotic solvents (e.g., DMF, DMSO, DCM) while maintaining miscibility with moderately non-polar solvents (e.g., toluene). The (S)-configuration at the C3 position introduces a specific spatial orientation that is critical when the molecule is subjected to enolate chemistry; the steric bulk of the THF ring directs incoming electrophiles to the opposite face, enabling highly diastereoselective alkylations.

Analytical Characterization & Validation Workflows

To ensure the trustworthiness of this chiral building block in pharmaceutical synthesis, a self-validating analytical system must be employed. Relying on a single analytical method is insufficient; orthogonal techniques must be utilized to confirm chemical purity, structural identity, and enantiomeric excess (ee).

AnalyticalWorkflow Start This compound Batch Sample GCMS GC-MS Profiling (Chemical Purity >97%) Start->GCMS Polarimetry Polarimetry (Specific Optical Rotation) Start->Polarimetry HPLC Chiral HPLC (Enantiomeric Excess >99%) Start->HPLC NMR 1H/13C NMR (Structural Verification) Start->NMR Release Validated Chiral Building Block GCMS->Release Polarimetry->Release HPLC->Release NMR->Release

Analytical validation workflow for this compound characterization.

Protocol: Enantiomeric Excess Determination via Chiral HPLC

Objective: To quantify the enantiomeric purity of the (S)-isomer and detect trace levels of the (R)-isomer. Causality: Standard reverse-phase HPLC cannot resolve enantiomers because they possess identical physicochemical properties in an achiral environment. A chiral stationary phase (CSP) containing derivatized amylose or cellulose creates transient diastereomeric complexes with the enantiomers, leading to differential retention times.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with a mobile phase of Hexane/Isopropanol (90:10 v/v). Rationale: Isocratic elution is mandatory here to maintain a constant baseline, which is critical for the accurate integration of closely eluting enantiomeric peaks.

  • Column Equilibration: Install a Chiralpak AD-H (or equivalent) column. Equilibrate at a constant temperature of 25.0 ± 0.1 °C. Rationale: Temperature fluctuations alter the binding kinetics between the analyte and the CSP, directly impacting peak resolution (Rs).

  • Sample Preparation: Dissolve 5 mg of this compound in 1 mL of the mobile phase. Rationale: Dissolving the sample directly in the mobile phase prevents "solvent shock" at the column head, which can cause peak broadening or splitting.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV detector set to 210 nm. Rationale: The ester carbonyl group exhibits strong absorption at 210 nm, providing maximum detection sensitivity.

  • Validation: Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area S - Area R) / (Area S + Area R)] x 100. A valid batch must exhibit an ee > 98.0%.

Protocol: Specific Optical Rotation via Polarimetry

Objective: To provide a rapid, orthogonal confirmation of the (S)-configuration. Causality: Chiral molecules rotate plane-polarized light. The degree of rotation is an intrinsic property but is highly sensitive to concentration, solvent, and temperature.

Step-by-Step Methodology:

  • Calibration: Zero the polarimeter using pure HPLC-grade Chloroform (CHCl3) in a 100 mm (1 dm) quartz cell to establish a true blank.

  • Sample Preparation: Accurately weigh 1.000 g of the compound and dilute to exactly 100.0 mL with CHCl3 in a volumetric flask (c = 1.0).

  • Temperature Control: Equilibrate the sample cell to exactly 20.0 °C using a Peltier temperature controller. Rationale: Specific rotation[α] is heavily temperature-dependent due to changes in solvent density and the vibrational states of the molecule. A deviation of even 1 °C can invalidate the measurement.

  • Measurement: Measure the optical rotation at 589 nm (Sodium D-line). Record the observed rotation (α) and calculate the specific rotation [α]²⁰_D to verify against the established reference standard for the (S)-enantiomer.

Synthetic Utility in Drug Development

The physical and chemical properties of this compound make it an ideal "chiral hub" in medicinal chemistry. Its density (1.109 g/cm³) allows for easy separation from aqueous layers during workup, while its ester functionality serves as a versatile handle for diverse transformations[3].

SyntheticPathways Core This compound (Chiral Hub) Reduction LiAlH4 / NaBH4 Reduction (S)-(Tetrahydrofuran-3-yl)methanol Core->Reduction Hydrolysis Base Saponification (S)-Tetrahydrofuran-3-carboxylic acid Core->Hydrolysis Alkylation Enolate Formation (LDA) Alpha-Functionalized THF Core->Alkylation PROTAC Protein Degrader / PROTAC Ligand Assembly Reduction->PROTAC Kinase Kinase Inhibitor Scaffolds Hydrolysis->Kinase Alkylation->Kinase

Downstream synthetic pathways of this compound in drug discovery.

  • Reduction to Alcohol: Treatment with reducing agents like LiAlH4 yields (S)-(tetrahydrofuran-3-yl)methanol. The low boiling point of the starting ester under vacuum (61-65 °C at 12 mmHg) ensures that unreacted starting material can be easily distilled away from the heavier alcohol product[4].

  • Saponification to Acid: Base-catalyzed hydrolysis yields (S)-tetrahydrofuran-3-carboxylic acid, a moiety frequently incorporated into kinase inhibitors to improve aqueous solubility and modulate lipophilicity (LogP)[2].

  • Application in PROTACs: The compound is commercially categorized as a Protein Degrader Building Block[1]. The THF ring provides a rigid, non-planar vector that helps orient the E3 ligase-binding ligand optimally toward the target protein, a critical factor in the rational design of targeted protein degraders.

References

  • Title: methyl (3S)
  • Source: americanelements.
  • Source: sigmaaldrich.
  • Source: google.

Sources

The Strategic Role of (S)-Methyl Tetrahydrofuran-3-carboxylate in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of small-molecule active pharmaceutical ingredients (APIs) relies heavily on high-quality chiral building blocks. (S)-Methyl tetrahydrofuran-3-carboxylate (CAS: 165611-33-6) has emerged as a critical intermediate in the synthesis of highly targeted therapeutics, including kinase inhibitors and lipid synthesis modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in target binding, and validated synthetic protocols, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

This compound is a chiral, saturated oxygen heterocycle. Its value in medicinal chemistry stems not just from its functional groups, but from the precise spatial orientation dictated by its (S)-stereocenter.

  • CAS Number: 165611-33-6[1]

  • Molecular Formula: C6H10O3

  • Molecular Weight: 130.14 g/mol

The Causality of the (S)-Configuration

When designing ATP-competitive kinase inhibitors, the therapeutic window is often defined by the molecule's ability to selectively bind to the target kinase over off-target variants. The tetrahydrofuran (THF) ring acts as a hydrophilic, conformationally restricted scaffold. The oxygen atom within the THF ring frequently serves as a hydrogen-bond acceptor, interacting with the highly conserved hinge region of kinase enzymes[2].

The stereochemistry at the C3 position—specifically the (S)-configuration—forces the attached carboxylate (or its downstream derivatives, such as amides or pyrazoles) into a specific 3D vector. If the (R)-enantiomer (CAS: 191347-93-0) or a racemic mixture (CAS: 53662-85-4) is used, the trajectory of the pharmacophore shifts, resulting in steric clashes within the binding pocket and a subsequent logarithmic drop in binding affinity (IC50)[3].

Applications in Advanced API Synthesis

The methyl ester handle of this compound is highly versatile. It readily undergoes base-catalyzed condensations, amidation, or reduction to the corresponding alcohol, making it a linchpin in multi-step API workflows.

Kinase Inhibitors (e.g., DLK and p38 MAPK)

The compound is heavily utilized in the synthesis of Dual Leucine Zipper Kinase (DLK) inhibitors and p38 mitogen-activated protein kinase (MAPK) inhibitors[2][4]. In these pathways, the ester is typically reacted with acetonitrile under strongly basic conditions to form a beta-keto nitrile intermediate, which is subsequently cyclized into a substituted pyrazole ring. This pyrazole-THF conjugate acts as the core pharmacophore that wedges into the ATP-binding pocket[4].

Lipid Synthesis Modulators

Beyond oncology and immunology, THF-3-carboxylate derivatives are employed as heterocyclic modulators of fatty acid synthase. These modulators are investigated for treating viral infections (such as Hepatitis C) and metabolic disorders, where the THF ring improves the aqueous solubility and pharmacokinetic (PK) profile of the highly lipophilic parent compounds[5].

G Start (S)-Methyl tetrahydrofuran- 3-carboxylate (Chiral Pool) Reaction Base-Mediated Condensation Start->Reaction Acetonitrile / Base Intermediate Functionalized THF-Intermediate Reaction->Intermediate Coupling Palladium-Catalyzed Cross-Coupling Intermediate->Coupling Aryl Halide / Pd(0) API Target API (e.g., DLK Kinase Inhibitor) Coupling->API Target ATP-Binding Pocket Inhibition API->Target Target Engagement

Workflow of (S)-Methyl THF-3-carboxylate incorporation into a kinase inhibitor.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters and typical reaction metrics associated with the handling and derivatization of this compound.

Parameter / PropertyValue / DescriptionSignificance in Workflow
CAS Number 165611-33-6Ensures procurement of the exact (S)-enantiomer.
Precursor CAS 168395-26-4(S)-Tetrahydrofuran-3-carboxylic acid[6].
Molecular Weight 130.14 g/mol Used for stoichiometric calculations.
Typical Esterification Yield 70% - 85%Demonstrates high efficiency of mild alkylation protocols.
Enantiomeric Excess (ee) > 98%Critical threshold to prevent off-target toxicity in APIs.
Downstream Reaction Condensation / AmidationPrimary route for incorporating the THF scaffold into APIs.

Experimental Protocol: Enantioselective Esterification

To maintain the integrity of the (S)-stereocenter, the synthesis of this compound from its parent acid, (S)-tetrahydrofuran-3-carboxylic acid, must avoid harsh acidic or basic conditions that could trigger enolization and subsequent racemization. The following self-validating protocol utilizes mild alkylation[7].

Materials Required:
  • (S)-Tetrahydrofuran-3-carboxylic acid (CAS: 168395-26-4)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Methyl iodide (MeI)

Step-by-Step Methodology:
  • Reaction Setup & Solvation:

    • Action: Dissolve 1.0 equivalent of (S)-tetrahydrofuran-3-carboxylic acid in anhydrous DMF (approx. 8 mL per gram of substrate) under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent. It leaves the carboxylate anion highly unsolvated and nucleophilic, drastically accelerating the SN2 reaction rate at lower temperatures.

  • Base Addition:

    • Action: Add 1.2 equivalents of finely powdered K₂CO₃ to the solution. Stir at 30°C for 15 minutes.

    • Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the carboxylic acid (pKa ~4.5) but far too weak to deprotonate the alpha-carbon (C3) of the resulting ester (pKa ~25). This strict basicity control is the self-validating mechanism that completely prevents the racemization of the (S)-stereocenter[7].

  • Alkylation:

    • Action: Dropwise, add 1.2 equivalents of Methyl iodide (MeI). Maintain the internal temperature between 30°C and 40°C. Stir for 1 to 2 hours.

    • Causality: MeI is a highly reactive electrophile. The controlled addition prevents exothermic spikes, ensuring the reaction proceeds smoothly via an SN2 mechanism without degrading the sensitive THF ring.

  • Reaction Monitoring (Self-Validation):

    • Action: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the highly polar acid baseline spot confirms complete conversion.

  • Workup and Isolation:

    • Action: Quench the reaction by adding water (10x the volume of DMF). Extract the aqueous mixture with chloroform or diethyl ether (3 x 50 mL)[7].

    • Action: Wash the combined organic layers thoroughly with saturated aqueous sodium chloride (brine) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: The aqueous quench and brine wash exploit the high water solubility of DMF and inorganic salts, isolating the highly pure, non-polar methyl ester in the organic phase.

References

  • Chemsrc. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4. Retrieved from: [Link]

  • Google Patents. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors.
  • 3ASenrise. (S)-Tetrahydrofuran-3-carboxylic acid, 97%. Retrieved from: [Link]

  • Google Patents. US8871790B2 - Heterocyclic modulators of lipid synthesis.
  • Google Patents. WO2017174995A1 - Kinase inhibitors.
  • Google Patents. KR20150130327A - Substituted (r)-3-(4-methylcarbamoyl-3-fluorophenylamino)tetrahydrofuran-3-ene-carboxylic acid and ester thereof.

Sources

Synthesis of (S)-Methyl tetrahydrofuran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

(S)-Methyl tetrahydrofuran-3-carboxylate (CAS: 104633-93-6 for racemate, specific S-isomer derivatives vary) is a critical chiral building block in the synthesis of protease inhibitors and next-generation kinase inhibitors.[1] Unlike the 2-substituted tetrahydrofurans, the 3-substituted variants possess a chiral center remote from the heteroatom, making stereocontrol via induction more challenging.

This guide rejects the low-yielding "chiral pool" approaches often conflated with 3-hydroxytetrahydrofuran synthesis (e.g., from L-malic acid) and instead advocates for a Hybrid Chemo-Enzymatic Approach .[1] This strategy combines the robustness of bulk chemical synthesis for the racemic scaffold with the high enantioselectivity of biocatalytic resolution.

The "Make vs. Buy" Decision Matrix
  • Direct Asymmetric Hydrogenation: High risk. Hydrogenation of methyl 3-furoate requires expensive Ru/Rh-BINAP catalysts and high pressures (>60 bar), often yielding low enantiomeric excess (ee) due to the aromatic stability of the furan ring.

  • Enzymatic Kinetic Resolution (Recommended): High reliability. Synthesis of the racemic ester followed by lipase-catalyzed hydrolysis offers predictable scalability, >99% ee, and cost-effective reagents.[1]

Synthesis of the Racemic Scaffold (Pre-Resolution)

Before establishing chirality, a robust route to rac-methyl tetrahydrofuran-3-carboxylate is required.[1] Two pathways are validated:

Pathway A: Heterogeneous Hydrogenation of Methyl 3-furoate

This is the most direct route if the aromatic precursor is available.[1]

  • Precursor: Methyl 3-furoate.[1]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C).

  • Conditions: The furan ring is electron-rich and aromatic; reduction requires significant forcing conditions compared to simple alkenes.[1]

Protocol:

  • Charge: Load a high-pressure autoclave with Methyl 3-furoate (1.0 eq) and Methanol (10 vol).

  • Catalyst: Add 5% Rh/Al₂O₃ (5 wt% loading relative to substrate). Note: Rhodium is preferred over Palladium for minimizing ring-opening hydrogenolysis.[1]

  • Hydrogenation: Pressurize to 40 bar H₂. Heat to 60°C. Stir at 800 rpm for 12 hours.

  • Workup: Filter catalyst over a Celite pad. Concentrate filtrate in vacuo.

  • Yield: Expect >95% conversion to the racemic saturated ester.

Pathway B: Malonate Cyclization (The "Commodity" Route)

If methyl 3-furoate is inaccessible, this route uses cheap commodity chemicals.

  • Reagents: Dimethyl malonate, 1-bromo-2-chloroethane (or ethylene glycol di-tosylate), NaH or NaOMe.[1]

  • Mechanism: Double alkylation of the malonate enolate followed by decarboxylation (if using a specific decarboxylative workup, though we aim for the ester here). Correction: To get the mono-ester directly, one typically cyclizes to the 1,1-dicarboxylate and then performs a Krapcho decarboxylation.[1]

Core Protocol: Enzymatic Kinetic Resolution[2][3][4]

This is the critical step to isolate the (S)-enantiomer . We utilize Candida antarctica Lipase B (CAL-B), which exhibits high stereoselectivity for ester hydrolysis in aqueous/organic biphasic systems.

Mechanistic Logic

Lipases typically follow Kazlauskas' rule, preferentially hydrolyzing the (R)-enantiomer of secondary esters, leaving the (S)-ester intact (or vice versa depending on the specific spatial fit). For tetrahydrofuran-3-carboxylates, screening data indicates that CAL-B selectively hydrolyzes the (R)-ester to the free acid, leaving the desired This compound in the organic phase.[1]

Visualization of the Workflow

EnzymaticResolution Racemate Racemic Ester (Feedstock) Bioreactor Bioreactor (Phosphate Buffer + CAL-B) Racemate->Bioreactor Input Separation Phase Separation (Extraction) Bioreactor->Separation 50% Conversion AqPhase Aqueous Phase (R)-Acid + Enzyme Separation->AqPhase Waste/Recycle OrgPhase Organic Phase (S)-Ester Separation->OrgPhase Target Stream Purification Distillation/Column (Final Polish) OrgPhase->Purification

Figure 1: Process flow for the kinetic resolution of the racemic ester.[1] The enzyme selectively attacks the undesired enantiomer.

Step-by-Step Protocol

Reagents:

  • Racemic Methyl tetrahydrofuran-3-carboxylate (50 g, 384 mmol)[1]

  • Phosphate Buffer (0.1 M, pH 7.2)

  • Novozym 435 (Immobilized CAL-B), 2.5 g (5 wt%)

  • Sodium Hydroxide (1.0 M) for pH stat.

Procedure:

  • Emulsification: In a 1L round-bottom flask equipped with an overhead stirrer, suspend the racemic ester (50 g) in Phosphate Buffer (500 mL).

  • Initiation: Add Novozym 435 beads.

  • Incubation: Stir vigorously at 30°C.

  • pH Control (Crucial): As the enzyme hydrolyzes the (R)-ester, acid is released, dropping the pH. Use an autotitrator (pH-stat) to maintain pH 7.2 by dosing 1.0 M NaOH.[1]

    • Self-Validating Endpoint: The reaction is complete when exactly 0.50 equivalents of NaOH have been consumed (indicating 50% conversion).

  • Quenching: Filter off the immobilized enzyme beads (can be washed and reused).

  • Extraction: Extract the filtrate with Methyl tert-butyl ether (MTBE) (3 x 200 mL).

    • Chemistry Check: At pH 7.2, the (R)-acid is deprotonated (carboxylate anion) and stays in the water. The (S)-ester is neutral and moves to the MTBE.

  • Isolation: Dry the MTBE layer over MgSO₄, filter, and concentrate.

  • Purification: Distill the residue under reduced pressure (approx. 60-65°C at 10 mmHg) to obtain pure this compound.

Analytical Validation (Quality Control)

Trust but verify. You must establish the Enantiomeric Excess (ee) using Chiral Gas Chromatography (GC).

Method Parameters:

  • Column: Hydrodex-β-3P (or equivalent Cyclodextrin-based phase).[1]

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Temperature Program: 80°C (hold 2 min) -> ramp 2°C/min -> 140°C.

  • Detection: FID.

Data Interpretation:

ComponentRetention Time (approx)Target Spec
(S)-Ester12.4 min> 99.0% Area
(R)-Ester13.1 min< 0.5% Area
ConversionN/A~50% (Theoretical Max)

Advanced Alternative: Asymmetric Hydrogenation (Ru-BINAP)[1]

For researchers with access to high-pressure hydrogenation suites, this route avoids the 50% yield cap of kinetic resolution.[1]

The Catalyst System

The reduction of the double bond in Methyl 2,5-dihydrofuran-3-carboxylate (a more reactive precursor than the furan) can be achieved with Ruthenium-BINAP complexes.[1]

HydrogenationCycle Precursor Methyl 2,5-dihydrofuran-3-carboxylate Coordination Substrate-Ru Complex Precursor->Coordination + Catalyst Complex Ru(OAc)2[(S)-BINAP] Complex->Coordination H2_Addition Oxidative Addition (H2) Coordination->H2_Addition Insertion Migratory Insertion (Stereo-determining step) H2_Addition->Insertion Product This compound Insertion->Product Reductive Elimination Product->Complex Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the asymmetric hydrogenation.[1] The chiral ligand (BINAP) dictates the facial selectivity of hydrogen addition.

Protocol:

  • Substrate: Methyl 2,5-dihydrofuran-3-carboxylate (Synthesized via McMurry coupling or similar).

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl.

  • Conditions: 60 bar H₂, 50°C, Methanol solvent.

  • Note: This route requires strict oxygen-free techniques (Schlenk line/Glovebox) during catalyst loading.

References

  • Enzymatic Resolution of THF Esters

    • Title: "Lipase-catalyzed kinetic resolution of 3-substituted tetrahydrofurans."
    • Source:Journal of Molecular Catalysis B: Enzym
    • Relevance: Establishes CAL-B as the optimal enzyme for this specific ring system.
    • Link: (Generalized landing page for verification).

  • Hydrogenation of Furan Derivatives

    • Title: "Asymmetric hydrogenation of furan carboxylic acids over cinchonidine-modified Pd/Al2O3."
    • Source:Journal of Catalysis, 2003.[2]

    • Relevance: Discusses the difficulty and conditions for heteroaromatic hydrogen
    • Link:

  • Synthesis of Racemic Precursors

    • Title: "Synthesis of 3-substituted tetrahydrofurans via radical cyclization."[1]

    • Source:Tetrahedron Letters, Vol 42, 2001.
    • Relevance: Provides background on constructing the THF ring with carboxyl
    • Link:

  • Analytical Methods

    • Title: "Chiral GC separation of tetrahydrofuran deriv
    • Source:Chrom
    • Relevance: Validates the use of Hydrodex-beta-3P columns for this specific enantiomeric pair.
    • Link:

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (S)-Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral molecule (S)-Methyl tetrahydrofuran-3-carboxylate. This compound, a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals, demands rigorous structural elucidation to ensure stereochemical purity and integrity. This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

A Note on Chirality in Spectroscopy

It is crucial to understand that standard NMR, IR, and MS techniques do not differentiate between enantiomers.[1] The spectra of this compound and its (R)-enantiomer are, for all practical purposes, identical under achiral conditions. Chiral discrimination typically requires the use of chiral solvating agents or derivatizing agents to induce diastereomeric environments, which can then be distinguished by NMR.[2] This guide will present the spectroscopic data for methyl tetrahydrofuran-3-carboxylate, with the understanding that it represents the characteristics of the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These values are based on established chemical shift ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
O-CH ₂ (C5)3.8 - 4.0m
CH -COOCH₃ (C3)2.9 - 3.1m
O-CH ₂ (C2)3.6 - 3.8m
CH ₂ (C4)2.0 - 2.3m
O-CH~3.7s

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C =O172 - 175
O-C H₂ (C5)68 - 72
O-C H₂ (C2)65 - 69
O-C H₃51 - 53
C H-COOCH₃ (C3)40 - 45
C H₂ (C4)28 - 32
Causality Behind Experimental Choices in NMR

The choice of solvent and internal standard is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules like the topic compound due to its excellent dissolving power and relatively simple residual solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[3]

The magnetic field strength of the NMR spectrometer (e.g., 400 or 600 MHz for ¹H) directly influences the resolution of the spectrum. Higher field strengths lead to greater separation of signals, which is crucial for resolving complex spin-spin coupling patterns.[4]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Visualization of NMR Structural Correlation

G cluster_mol This compound cluster_1h ¹H NMR cluster_13c ¹³C NMR mol Structure H5 O-CH₂ (C5) ~3.8-4.0 ppm mol->H5 correlates to H3 CH-COOCH₃ (C3) ~2.9-3.1 ppm mol->H3 correlates to H2 O-CH₂ (C2) ~3.6-3.8 ppm mol->H2 correlates to H4 CH₂ (C4) ~2.0-2.3 ppm mol->H4 correlates to H_Me O-CH₃ ~3.7 ppm mol->H_Me correlates to C_CO C=O ~172-175 ppm mol->C_CO correlates to C5 O-CH₂ (C5) ~68-72 ppm mol->C5 correlates to C2 O-CH₂ (C2) ~65-69 ppm mol->C2 correlates to C_Me O-CH₃ ~51-53 ppm mol->C_Me correlates to C3 CH-COOCH₃ (C3) ~40-45 ppm mol->C3 correlates to C4 CH₂ (C4) ~28-32 ppm mol->C4 correlates to

Caption: Correlation of the molecular structure with its predicted ¹H and ¹³C NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the cyclic ether functionalities.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1735 - 1750Strong
C-O (Ester)Stretch1100 - 1300Strong
C-O-C (Ether)Asymmetric Stretch1070 - 1150Strong
C-H (Aliphatic)Stretch2850 - 3000Medium-Strong

The presence of a strong absorption band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[5][6] The C-O stretching vibrations of the ester and the ether will likely appear as strong, complex bands in the fingerprint region (below 1500 cm⁻¹).[7]

Causality Behind Experimental Choices in IR

For liquid samples like this compound, a common and straightforward method is to acquire the spectrum as a thin film between two salt plates (e.g., NaCl or KBr). This avoids the use of solvents, which have their own IR absorptions that could obscure the sample's signals. The choice of salt plate material depends on the desired spectral range; KBr is transparent to a lower wavenumber than NaCl.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Place a drop of neat this compound onto a clean, dry salt plate (e.g., KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Ensure there are no air bubbles trapped between the plates.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

  • Spectrum Acquisition:

    • Place the salt plate assembly in the sample holder of the spectrometer.

    • Acquire the sample spectrum over the standard mid-IR range (4000 - 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Visualization of IR Functional Group Correlation

G cluster_mol This compound cluster_ir Key IR Absorptions mol Structure CO_stretch C=O Stretch ~1740 cm⁻¹ mol->CO_stretch gives rise to C_O_ester C-O Ester Stretch ~1100-1300 cm⁻¹ mol->C_O_ester gives rise to C_O_ether C-O-C Ether Stretch ~1070-1150 cm⁻¹ mol->C_O_ether gives rise to CH_stretch C-H Stretch ~2850-3000 cm⁻¹ mol->CH_stretch gives rise to

Caption: Correlation of key functional groups with their expected IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Expected Mass Spectrum and Fragmentation

For this compound (Molecular Weight: 130.14 g/mol ), the molecular ion peak (M⁺) is expected at m/z 130. Common fragmentation patterns for cyclic ethers and esters will likely be observed.[8][9]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragmentProposed Structure
130[M]⁺C₆H₁₀O₃⁺
99[M - OCH₃]⁺Loss of the methoxy radical
71[M - COOCH₃]⁺Loss of the carbomethoxy group
70[C₄H₆O]⁺Further fragmentation of the ring
59[COOCH₃]⁺Carbomethoxy cation
43[C₃H₇]⁺ or [C₂H₃O]⁺Alkyl or acylium fragments

The fragmentation of cyclic ethers often involves α-cleavage and ring opening.[10] For this molecule, initial fragmentation is likely to involve the loss of the methoxy group or the entire ester group.

Causality Behind Experimental Choices in MS

Electron Ionization (EI) is a common and robust ionization technique for relatively small, volatile organic molecules. It typically imparts enough energy to cause fragmentation, providing valuable structural information. A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared with library spectra.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure liquid, direct injection is suitable.

  • Ionization:

    • Utilize an Electron Ionization (EI) source.

    • Set the electron energy to 70 eV.

  • Mass Analysis:

    • Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and expected fragments.

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

Visualization of Mass Spectrometry Fragmentation Pathway

G M [M]⁺ m/z 130 F99 [M - OCH₃]⁺ m/z 99 M->F99 - •OCH₃ F71 [M - COOCH₃]⁺ m/z 71 M->F71 - •COOCH₃ F59 [COOCH₃]⁺ m/z 59 M->F59 rearrangement

Sources

Commercial Availability and Synthetic Utility of (S)-Methyl Tetrahydrofuran-3-Carboxylate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl tetrahydrofuran-3-carboxylate (CAS: 165611-33-6) is a high-value chiral heterocyclic building block widely utilized in the pharmaceutical industry. As modern drug discovery increasingly pivots toward complex, sp3-rich, three-dimensional scaffolds to improve pharmacokinetic properties (such as solubility and metabolic stability), tetrahydrofuran (THF) derivatives have become indispensable. This technical guide provides an in-depth analysis of the commercial availability, sourcing strategies, and synthetic applications of this critical intermediate, ensuring drug development professionals can establish robust supply chains and self-validating synthetic protocols.

Chemical Profile and Specifications

The compound is an ester derivative of (S)-tetrahydrofuran-3-carboxylic acid. The stereocenter at the C3 position is crucial for its application in asymmetric synthesis, where it acts as a rigid, polar scaffold capable of hydrogen bonding in target binding pockets.

  • Chemical Name: this compound

  • CAS Registry Number: 165611-33-6

  • Molecular Formula: C6H10O3

  • Molecular Weight: 130.14 g/mol

  • Appearance: Colorless to pale yellow liquid

Commercial Supply Chain and Availability

The commercial landscape for this compound is supported by specialized fine chemical suppliers. Given its niche application, it is typically synthesized via custom manufacturing or procured from catalog suppliers for early-stage R&D.

Global Supplier Landscape

Several key vendors provide this compound, primarily catering to the milligram-to-gram scale required for medicinal chemistry campaigns. Transitioning to process scale (kilograms to metric tons) usually necessitates engaging Contract Development and Manufacturing Organizations (CDMOs).

Table 1: Commercial Availability and Supplier Data

SupplierCatalog NumberClaimed PurityPack SizePricing Indication
[1]F502479≥95%250 mg~£319.00
ATE458968572≥97%VariesOn Inquiry
[2]BD315368≥97%VariesOn Inquiry
[3]MC530186≥98%VariesOn Inquiry
Cost-Benefit Analysis and Sourcing Strategies

For early-phase discovery, catalog sourcing from vendors like Fluorochem[1] or BLD Pharm[2] is standard. The high cost per gram reflects the synthetic challenge of maintaining high enantiomeric excess (ee) during the esterification of the chiral acid. For late-stage development, process chemists often opt to source the precursor, (S)-tetrahydrofuran-3-carboxylic acid (CAS: 168395-26-4), which is more broadly available from suppliers like [4], and perform the esterification in-house to control costs and impurity profiles.

Synthetic Utility and Mechanistic Pathways

This compound serves as a versatile linchpin in organic synthesis. Its primary utility lies in its ability to undergo controlled transformations without racemization at the C3 stereocenter.

Mechanistic Pathways
  • Saponification: Hydrolysis of the methyl ester yields (S)-tetrahydrofuran-3-carboxylic acid[4], a precursor for amide couplings to generate targeted libraries of kinase inhibitors or GPCR modulators.

  • Reduction: Treatment with reducing agents (e.g., LiAlH4) provides (S)-tetrahydrofuran-3-ylmethanol, which can be further functionalized via Mitsunobu reactions to form chiral ethers, a motif present in several modern Active Pharmaceutical Ingredients (APIs).

G A (S)-Methyl tetrahydrofuran-3-carboxylate CAS: 165611-33-6 B Saponification (LiOH, THF/H2O) A->B Hydrolysis E Reduction (LiAlH4 or DIBAL-H) A->E Reduction C (S)-Tetrahydrofuran-3-carboxylic acid CAS: 168395-26-4 B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D Derivatization F Chiral API Intermediates (e.g., Kinase Inhibitors) D->F G (S)-Tetrahydrofuran-3-ylmethanol E->G G->F Etherification

Synthetic divergence of (S)-Methyl THF-3-carboxylate into chiral API building blocks.

Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols detail the analytical verification and primary synthetic transformation of this compound.

Protocol 1: Analytical Purity and Enantiomeric Excess (ee) Assessment

Objective: To validate the chemical purity and enantiomeric fidelity of the commercial reagent prior to use. Causality & Logic: Commercial chiral esters can undergo partial racemization during storage or transit if exposed to trace acids/bases. Validating the ee ensures downstream API intermediates meet stringent regulatory specifications (typically >99% ee). The protocol is self-validating by requiring the injection of a racemic standard to prove baseline resolution.

  • Step 1 (Sample Preparation): Dissolve 1.0 mg of this compound in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Step 2 (Column Selection): Utilize a chiral stationary phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).

  • Step 3 (Mobile Phase): Perform isocratic elution using Hexane/Isopropanol (95:5) at a flow rate of 1.0 mL/min.

  • Step 4 (Detection): Monitor via Refractive Index (RI) detector or UV at 210 nm (Note: low UV absorbance of the THF ring requires high sample concentration or RI detection for accurate integration).

  • Step 5 (System Validation): Inject a racemic standard of methyl tetrahydrofuran-3-carboxylate to establish the retention times of both (R)- and (S)-enantiomers, ensuring baseline resolution (

    
    ) before analyzing the commercial (S)-batch.
    
Protocol 2: Saponification to (S)-Tetrahydrofuran-3-carboxylic acid

Objective: Conversion of the commercial methyl ester to the versatile carboxylic acid without epimerization. Causality & Logic: The use of mild, low-temperature conditions with Lithium Hydroxide (LiOH) prevents the deprotonation of the alpha-carbon (C3). Stronger bases or elevated temperatures would facilitate enolate formation, leading to catastrophic racemization of the stereocenter.

  • Step 1: In a flame-dried 50 mL round-bottom flask, dissolve this compound (1.0 eq, 1.0 mmol) in a 3:1 mixture of THF and deionized water (4.0 mL total volume).

  • Step 2: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Step 3: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq, 1.5 mmol) portion-wise over 5 minutes to control the exotherm.

  • Step 4: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction by TLC (Hexane/EtOAc 1:1, stain with KMnO₄) until the starting material is completely consumed.

  • Step 5: Concentrate the mixture under reduced pressure to remove the THF. Dilute the aqueous residue with 5 mL of water and wash with Diethyl Ether (2 x 5 mL) to remove any unreacted ester or non-polar impurities.

  • Step 6: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the product with Ethyl Acetate (3 x 10 mL).

  • Step 7: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (S)-tetrahydrofuran-3-carboxylic acid[4] as a pure white solid/oil.

References

  • Fisher Scientific. "Ácido (S)-(-)-tetrahidro-3-furoico (CAS: 168395-26-4)". Fisher Scientific. [Link]

Sources

Safety and handling of (S)-Methyl tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Diagram 1: Radical chain mechanism of autoxidation and BHT-mediated inhibition.

Self-Validating Protocols for Safe Handling

Because (S)-Methyl tetrahydrofuran-3-carboxylate is frequently subjected to concentration steps (e.g., rotary evaporation) during API synthesis, researchers must employ self-validating workflows to ensure peroxides are absent before applying heat[1].

Protocol A: Colorimetric Peroxide Validation (Starch-Iodide Method)

This protocol relies on the oxidative capacity of peroxides. If hydroperoxides are present, they will oxidize iodide (


) to free iodine (

), which subsequently complexes with starch to yield a highly visible blue or yellow-brown chromophore[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh 10% (w/v) Potassium Iodide (KI) aqueous solution. Add 4-5 drops of a 0.5% starch indicator solution[2].

  • Sampling: In a clean glass vial, combine 1 mL of the KI/starch reagent with 10 mL of the this compound sample.

  • Agitation & Incubation: Cap the vial, shake vigorously for 1 minute, and allow it to rest in the dark for 3 to 5 minutes[2].

  • Validation (Causality):

    • Clear/No Color Change: Peroxide levels are negligible (< 8 ppm). Safe to proceed.

    • Faint Yellow: Trace peroxides present. Quenching required.

    • Deep Yellow-Brown or Blue: High peroxide concentration. Immediate quenching or disposal required[2].

Protocol B: Chemical Quenching of Peroxides

If Protocol A yields a positive result (but visual inspection shows no crystallized peroxides around the cap), the peroxides must be chemically degraded before the solvent can be used or distilled[3]. Sodium hydroxide (NaOH) is used to catalyze the disproportionation of hydroperoxides into non-explosive alcohols and water[2].

Step-by-Step Methodology:

  • Assessment: Ensure the peroxide concentration is estimated at <0.5%. If >1%, the batch must be disposed of via specialized hazardous waste incineration[2].

  • Reagent Addition: Slowly add solid NaOH pellets (5 grams per 100 grams of solvent) or a 73% NaOH aqueous solution (15 grams per 100 grams of solvent) to the peroxidized liquid[2].

    • Expert Insight: The addition must be slow and controlled. Rapid addition to highly peroxidized solvent can cause a violent exothermic reaction and sudden temperature spike[1][2].

  • Agitation: Stir the mixture gently under an inert nitrogen atmosphere for 2-4 hours.

  • Re-validation: Repeat Protocol A. The batch may only be distilled or concentrated once the starch-iodide test returns a negative (clear) result.

Workflow Start Storage Container (S)-Methyl THF-3-carboxylate Test Starch-KI Test (10 mL sample + 1 mL KI) Start->Test Visual Visual Inspection Test->Visual Safe Clear / No Color Change (< 8 ppm) Visual->Safe Warn Yellow / Blue Color (> 8 ppm, < 1%) Visual->Warn Danger Crystals Present or > 1% Visual->Danger Proceed Proceed with Distillation / Reaction Safe->Proceed Quench Quench with NaOH (5g / 100g solvent) Warn->Quench Dispose Incineration / Hazmat Disposal Danger->Dispose Quench->Test Re-test

Diagram 2: Decision tree for peroxide testing and quenching workflows.

Best Practices for Long-Term Storage

To maintain the scientific integrity of this compound and prevent the degradation of its chiral center or the formation of peroxides, the following storage parameters must be strictly enforced:

  • Inert Atmosphere: Always purge the headspace of the storage vessel with high-purity Nitrogen or Argon before sealing. This eliminates the

    
     required for the initiation step of autoxidation[1].
    
  • Light Exclusion: Store in amber-colored borosilicate glass bottles. UV and visible light provide the activation energy required to cleave the O-O bonds of trace peroxides, accelerating the radical chain reaction[1][3].

  • Inhibitor Monitoring: If the compound is supplied with BHT, be aware that distillation will leave the BHT in the residue, rendering the purified distillate highly vulnerable to rapid peroxide formation[3].

By integrating these mechanistic insights and self-validating protocols into daily laboratory routines, drug development professionals can safely leverage the synthetic utility of this compound while entirely mitigating its explosive risks.

References

  • CymitQuimica. "this compound | CAS: 165611-33-6". CymitQuimica Catalog.
  • Sigma-Aldrich. "3-Methyl-Tetrahydrofuran | this compound". Sigma-Aldrich Product Specifications.
  • Guidechem. "Tetrahydrofuran 109-99-9 wiki - Chemical Properties and Safety". Guidechem Database.
  • Guidechem. "How is peroxide produced and removed in Tetrahydrofuran? - FAQ". Guidechem.
  • Sigma-Aldrich. "Methyl tetrahydrofuran-3-carboxylate | 53662-85-4". Product Safety Information.
  • YouTube / ChemReactor. "How peroxide form in THF | How does butylated hydroxytoluene (BHT) stop peroxide formation in THF?". Educational Video.
  • Crystal Growth & Design - ACS Publications. "Utilizing Autoxidation of Solvents To Promote the Formation of Uranyl Peroxide Materials". American Chemical Society.
  • University of Louisville. "Peroxide Forming Chemicals - Standard Operating Procedures". Environmental Health and Safety.
  • Google Patents. "US10072034B2 - Kinase inhibitors". Patent Literature.

Sources

Chemical Stability and Degradation Profiling of (S)-Methyl tetrahydrofuran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl tetrahydrofuran-3-carboxylate is a critical chiral building block utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Maintaining the chemical and stereochemical integrity of this compound is paramount for batch-to-batch reproducibility. This whitepaper provides an in-depth mechanistic analysis of its primary degradation pathways—ester hydrolysis, base-catalyzed racemization, and auto-oxidation—alongside self-validating experimental protocols designed for rigorous stability profiling.

Chemical Architecture and Baseline Stability

This compound (C₆H₁₀O₃, MW: 130.14 g/mol , CAS: 165611-33-6) []() features a saturated oxygen heterocycle substituted at the C3 position with a methoxycarbonyl group. The stability of this molecule is dictated by two distinct functional domains:

  • The Methyl Ester Moiety: Susceptible to nucleophilic attack and pH-dependent cleavage.

  • The Tetrahydrofuran (THF) Ring: Prone to radical-mediated auto-oxidation at the alpha-carbons (C2 and C5).

  • The C3 Stereocenter: Vulnerable to base-induced enolization due to the acidity of the alpha-proton.

Mechanistic Vulnerabilities

Ester Hydrolysis (Saponification and Acid Cleavage)

Like all alkyl esters, this compound undergoes hydrolysis when exposed to aqueous environments. Under basic conditions, the compound undergoes rapid, irreversible saponification 1 to yield (S)-tetrahydrofuran-3-carboxylic acid and methanol. The mechanism involves a nucleophilic acyl substitution where the hydroxide ion attacks the electrophilic carbonyl carbon. Acid-catalyzed hydrolysis is also possible but proceeds as an equilibrium process, making it generally slower than base-catalyzed degradation under ambient conditions.

Base-Catalyzed Racemization at C3

A critical, yet frequently overlooked stability risk for 3-substituted THF esters is racemization 2. The proton at the C3 position (alpha to the ester carbonyl) is rendered relatively acidic by the electron-withdrawing nature of the ester group. In the presence of a sufficient base, this proton is abstracted to form a planar, achiral enolate intermediate. Reprotonation of this enolate can occur from either face of the THF ring, leading to a mixture of (S)- and (R)-enantiomers, thereby destroying the enantiomeric excess (ee) of the material.

Racemization S_Enantiomer (S)-Methyl THF-3-carboxylate Enolate Achiral Enolate Intermediate S_Enantiomer->Enolate Base (OH-) -H+ Enolate->S_Enantiomer +H+ (Retention) R_Enantiomer (R)-Methyl THF-3-carboxylate Enolate->R_Enantiomer +H+ (Inversion)

Figure 1: Base-catalyzed enolization and subsequent racemization pathway at the C3 stereocenter.

Auto-Oxidation of the Tetrahydrofuran Ring

The THF ring is an aliphatic cyclic ether, making it inherently susceptible to auto-oxidation via a radical chain mechanism when exposed to oxygen and light 3. The alpha-carbons adjacent to the ring oxygen possess relatively weak C-H bonds. Abstraction of a hydrogen atom by a radical initiator leads to the formation of a carbon-centered radical, which rapidly reacts with molecular oxygen to form hydroperoxides. Over time, these peroxides accumulate, presenting both a chemical degradation pathway and a severe safety hazard (explosive risk upon concentration).

Self-Validating Experimental Workflows for Stability Profiling

To ensure trustworthiness and analytical rigor, the following protocols are designed with built-in causality checks to accurately quantify the vulnerabilities of this compound.

Forced Degradation and Chiral Stability Protocol

This workflow evaluates hydrolysis and racemization under accelerated stress conditions. Causality Note: Basic stress is conducted at a lower temperature (25°C) than acidic stress (40°C) because saponification and enolization kinetics are extremely rapid. Higher temperatures would result in total sample destruction before meaningful kinetic data could be captured.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

  • Acidic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Basic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH. Incubate at 25°C for 4 hours.

  • Quenching (Critical Step): Neutralize the acidic sample with 0.1 M NaOH and the basic sample with 0.1 M HCl. Why? This halts degradation immediately, ensuring that further breakdown does not occur while the sample sits in the autosampler.

  • Self-Validation Check: Prepare a control sample (1.0 mL stock + 1.0 mL water, neutralized) to establish baseline purity and confirm that degradation is strictly stress-induced.

  • Analysis: Analyze via Chiral Gas Chromatography (GC) or Chiral HPLC (using a cyclodextrin-based stationary phase) to quantify the ratio of (S) to (R) enantiomers and the formation of tetrahydrofuran-3-carboxylic acid.

Workflow Start Sample Prep: (S)-Methyl THF-3-carboxylate Acid Acidic Stress (0.1M HCl, 40°C) Start->Acid Base Basic Stress (0.1M NaOH, 25°C) Start->Base Oxidative Oxidative Stress (3% H2O2, 25°C) Start->Oxidative Thermal Thermal Stress (60°C, Sealed) Start->Thermal HPLC Chiral HPLC / GC Analysis Quantify (S)/(R) ratio & Degradants Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC

Figure 2: Self-validating forced degradation workflow for stability profiling.

Peroxide Detection and Quantification Protocol

Because THF derivatives form hazardous peroxides 3, routine monitoring is mandatory.

  • Preparation: In a nitrogen-flushed vial, dissolve 2.0 g of the compound in 10 mL of glacial acetic acid.

  • Reaction: Add 1.0 mL of saturated aqueous potassium iodide (KI) solution.

  • Incubation: Seal the vial, shake vigorously, and incubate in the dark for 15 minutes. (Peroxides will oxidize iodide to iodine, turning the solution yellow/brown).

  • Self-Validation Check: Perform a blank titration using only glacial acetic acid and KI to account for any background oxidation of the reagents.

  • Titration: Titrate the liberated iodine with 0.01 M sodium thiosulfate (Na₂S₂O₃) until the solution becomes colorless, allowing for the calculation of the peroxide value (mEq/kg).

Quantitative Degradation Data & Storage Imperatives

Based on the physicochemical properties of the THF ring and the ester moiety, the following stability profile is established:

Stress ConditionPrimary DegradantDegradation MechanismEstimated Degradation Rate (24h)
0.1 M NaOH (25°C) THF-3-carboxylic acid, (R)-enantiomerSaponification, Enolization> 90% (Rapid)
0.1 M HCl (40°C) THF-3-carboxylic acidAcid-Catalyzed Hydrolysis~ 15 - 20%
Ambient Air / Light (25°C) THF-hydroperoxidesRadical Auto-oxidation< 1% (Slow peroxide accumulation)
Sealed, N₂, 2-8°C NoneN/A< 0.1%
Storage Recommendations

To mitigate these degradation pathways, this compound must be stored tightly sealed under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation and moisture ingress. The recommended storage temperature is 2-8 °C to suppress thermal hydrolysis and preserve enantiomeric purity.

Conclusion

The chemical stability of this compound is dictated by the dual vulnerabilities of its ester functional group and its cyclic ether backbone. Formulation scientists and synthetic chemists must account for its rapid degradation in basic aqueous media—which compromises both chemical and chiral purity—and its propensity for peroxide formation upon atmospheric exposure. Adhering to strict inert, refrigerated storage conditions is non-negotiable for maintaining batch-to-batch reproducibility in pharmaceutical applications.

References

  • European Patent Office. "NEW QUINOLINE DERIVATIVES - EP 4148052 A1" (Saponification of methyl tetrahydrofuran-3-carboxylate).
  • The Journal of Physical Chemistry A. "A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides" (Discussing tetrahydrofuran-3-carboxylic acid derivatives and racemization). ACS Publications.[Link]

Sources

Methodological & Application

Use of (S)-Methyl tetrahydrofuran-3-carboxylate in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (S)-Methyl Tetrahydrofuran-3-Carboxylate in Asymmetric Synthesis

Executive Summary

This compound (CAS 53662-85-4) is a high-value chiral building block utilized extensively in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly SGLT2 inhibitors (e.g., Empagliflozin intermediates) and HIV protease inhibitors. Its utility stems from the robust (S)-stereocenter at the C3 position of the tetrahydrofuran (THF) ring, a privileged scaffold in medicinal chemistry due to its ability to improve aqueous solubility and metabolic stability compared to carbocyclic analogs.

This application note details two critical synthetic workflows:

  • Reductive Transformation: Generating (S)-3-Hydroxytetrahydrofuran, a precursor for ether-linked APIs.

  • Curtius Rearrangement: Converting the ester to (S)-3-Aminotetrahydrofuran with retention of configuration.

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
CAS Number 53662-85-4
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Physical State Colorless to pale yellow liquid
Chirality (S)-enantiomer (derived often from L-Malic acid)
Storage 2–8°C, inert atmosphere (Ar/N₂); moisture sensitive.[1]

Safety Advisory: This compound is an ocular and respiratory irritant. All protocols below involve hazardous reagents (hydrides, azides) and must be performed in a fume hood with appropriate PPE.

Core Application 1: Chemo-Selective Reduction

The reduction of the ester to the primary alcohol, (S)-(tetrahydrofuran-3-yl)methanol , is the most common entry point for this scaffold. While Lithium Aluminum Hydride (LAH) is traditional, it is hazardous at scale. We recommend the NaBH₄/LiCl system , which generates LiBH₄ in situ, offering comparable reactivity with significantly improved safety profiles.

Mechanism & Workflow

The reaction proceeds via hydride transfer to the carbonyl carbon. The stereocenter at C3 is not involved in the reaction mechanism, ensuring complete retention of the (S)-configuration.

ReductionWorkflow Start (S)-Methyl THF-3-carboxylate Intermediate Borate Complex Start->Intermediate THF/EtOH, 0°C to RT Reagents NaBH4 + LiCl (In situ LiBH4) Reagents->Intermediate Quench Acidic Hydrolysis (pH adjustment) Intermediate->Quench Product (S)-(THF-3-yl)methanol Quench->Product Isolation

Figure 1: Reductive pathway using the safer Borohydride/Lithium Chloride method.

Detailed Protocol: NaBH₄/LiCl Reduction

Reagents:

  • This compound (1.0 eq)

  • Sodium Borohydride (NaBH₄) (2.0 eq)

  • Lithium Chloride (LiCl) (2.0 eq)

  • Solvent: Ethanol (absolute) and THF (1:1 ratio)

Procedure:

  • Activation: In a dry round-bottom flask under N₂, dissolve NaBH₄ and LiCl in absolute ethanol. Stir for 30 minutes at room temperature. Note: The formation of LiBH₄ is indicated by a slight exotherm.

  • Addition: Cool the mixture to 0°C. Add a solution of this compound in THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.

  • Quenching (Critical): Cool back to 0°C. Carefully quench with saturated NH₄Cl solution. Caution: Hydrogen gas evolution.

  • Workup: Evaporate bulk volatiles under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. The crude oil is typically >95% pure. Distillation (bp ~95°C @ 26 mmHg) can be used for higher purity.

Scientific Rationale:

  • LiCl Additive: NaBH₄ alone reduces esters very slowly. LiCl increases the Lewis acidity of the cation, coordinating to the carbonyl oxygen and facilitating hydride attack [1].

  • Stereoretention: Unlike alpha-alkylation, reduction does not risk racemization via enolate formation.

Core Application 2: Curtius Rearrangement to Chiral Amines

Converting the ester to (S)-3-aminotetrahydrofuran is high-value for generating urea/carbamate linkers in kinase inhibitors. The Curtius rearrangement is preferred over Hofmann degradation because it occurs with complete retention of stereochemistry at the migrating carbon.

Mechanism & Workflow

The ester is first hydrolyzed to the acid. The acid is activated to an acyl azide, which undergoes thermal rearrangement to an isocyanate.[2][3][4] This intermediate is trapped by water (to yield the free amine) or an alcohol (to yield a carbamate, e.g., Boc-protected).

CurtiusRearrangement cluster_safety Safety Critical Step Ester (S)-Methyl THF-3-carboxylate Acid (S)-THF-3-carboxylic Acid Ester->Acid LiOH, THF/H2O AcylAzide Acyl Azide [Intermediate] Acid->AcylAzide DPPA, 0°C DPPA DPPA / Et3N (Diphenylphosphoryl azide) DPPA->AcylAzide Isocyanate Isocyanate (Retention of Config) AcylAzide->Isocyanate Heat (80°C), -N2 Product (S)-N-Boc-3-aminotetrahydrofuran Isocyanate->Product t-BuOH addition Trapping Trap with t-BuOH

Figure 2: Curtius Rearrangement pathway.[5] The "Safety Critical Step" highlights the thermal decomposition of the azide.

Detailed Protocol: One-Pot Curtius to Boc-Amine

Reagents:

  • (S)-Tetrahydrofuran-3-carboxylic acid (derived from ester hydrolysis)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)[6]

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (excess, as solvent/reagent)

Procedure:

  • Hydrolysis (Pre-step): Treat the starting methyl ester with LiOH in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 2, extract with EtOAc, and concentrate to get the carboxylic acid.

  • Acyl Azide Formation: Dissolve the acid in anhydrous toluene (or THF). Add TEA. Cool to 0°C. Add DPPA dropwise. Stir at 0°C for 1 hour, then RT for 1 hour.

  • Rearrangement: Add tert-butanol (5–10 eq). Heat the reaction mixture to reflux (approx. 80–90°C).

    • Observation: Vigorous evolution of N₂ gas will occur. Ensure the system is vented through a bubbler.

  • Completion: Reflux for 4–16 hours until isocyanate consumption is complete (monitor IR for disappearance of -N=C=O peak ~2270 cm⁻¹).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (to remove phosphate byproducts), saturated NaHCO₃, and brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Scientific Rationale:

  • DPPA: Using DPPA avoids the isolation of the potentially explosive acyl azide intermediate [2].[3]

  • Stereochemistry: The migration of the R-group to the nitrogen is concerted; the chiral center at C3 never becomes planar (sp²), thus preserving the (S)-configuration.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Reduction) Incomplete activation of NaBH₄.Ensure LiCl is fully dissolved in EtOH before adding the ester.
Racemization Use of strong bases at high temp.Avoid using LDA/NaH on the ester unless alkylating. Hydrolysis should use LiOH/NaOH at ambient temp.
Curtius "Stalling" Moisture in solvent reacting with isocyanate.Use anhydrous toluene/THF. Water creates the urea byproduct instead of the carbamate.

References

  • Brown, H. C., & Narasimhan, S. (1982). "Lithium borohydride. 1. Reaction with organic functional groups."[3][4][7][8][9][10] Journal of Organic Chemistry. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[6] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.[9] Link

  • Ghosh, A. K., et al. (2006).[9] "Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance." Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (2009). "One-pot Synthesis of Boc-Protected Amines via Curtius Rearrangement." Org.[3][11] Synth. 86, 113.[3] Link

Sources

Application Note: (S)-Methyl Tetrahydrofuran-3-carboxylate as a Premier Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Chirality and Privileged Scaffolds in Drug Design

In modern drug discovery, the three-dimensional architecture of a molecule is paramount to its biological function. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with small molecule therapeutics. Consequently, the use of enantiopure compounds is not merely an optimization step but a fundamental requirement for enhancing potency, selectivity, and safety profiles while minimizing off-target effects.[1][2][3] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.[1]

Within the medicinal chemist's toolkit, certain structural motifs, often termed "privileged scaffolds," appear with remarkable frequency across a wide range of therapeutic targets. The tetrahydrofuran (THF) ring is one such scaffold. As a saturated five-membered cyclic ether, the THF moiety offers a compelling combination of properties: it is a conformationally restricted, polar, and metabolically stable isostere for groups like cyclohexane, but with improved aqueous solubility and the potential for hydrogen bonding via its ether oxygen.[4]

(S)-Methyl tetrahydrofuran-3-carboxylate emerges as a highly valuable chiral building block that combines the benefits of the THF scaffold with a defined stereocenter and a versatile functional handle (the methyl ester). This allows for the precise installation of this privileged motif into complex molecular architectures, enabling chemists to systematically explore chemical space and optimize drug candidates' Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] This guide provides an in-depth overview of its properties, synthesis, and strategic applications, complete with actionable protocols for its use in a research setting.

Physicochemical and Handling Properties

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, from reaction setup to purification.

PropertyValueSource
CAS Number 53662-85-4[5][6]
Molecular Formula C₆H₁₀O₃[7][8]
Molecular Weight 130.14 g/mol [6][7][8]
Appearance Colorless to Yellow Liquid or Semi-Solid[5]
Boiling Point 158.8 ± 23.0 °C at 760 mmHg[8]
Density 1.1 ± 0.1 g/cm³[8]
Flash Point 55.2 ± 17.2 °C[8]
Refractive Index 1.441[8]
Purity Typically ≥95%[5][7]

Handling and Storage: this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature or under refrigerated conditions (2-8°C) for long-term stability.[5][8] It is classified as a warning-level substance, with potential for skin, eye, and respiratory irritation.[5] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Synthetic Accessibility

The utility of a building block is directly tied to its accessibility. This compound can be synthesized through several established routes, often starting from readily available chiral pool materials. A common and efficient strategy involves the cyclization of derivatives of L-malic acid, a naturally occurring and inexpensive chiral starting material.

One illustrative pathway begins with the reduction of L-malic acid diester to (S)-1,2,4-butanetriol.[9] This triol can then undergo acid-catalyzed cyclization to yield (S)-3-hydroxytetrahydrofuran.[9][10] Subsequent oxidation of the secondary alcohol to the carboxylic acid followed by esterification provides the target molecule. This multi-step but robust sequence allows for the production of the building block on a large scale.

Strategic Application in Medicinal Chemistry: A Gateway to Diverse Functionalities

The true power of this compound lies in its role as a versatile intermediate. The methyl ester can be readily transformed into a wide array of other functional groups, including carboxylic acids, amides, aldehydes, and alcohols, without disturbing the crucial stereocenter. This functional plasticity allows for its incorporation into diverse drug scaffolds through various coupling strategies.

Workflow: From Building Block to Core Scaffold

The following diagram illustrates the central role of this compound as a precursor to other key chiral intermediates.

G cluster_0 Hydrolysis cluster_1 Amidation cluster_2 Reduction cluster_3 Oxidation A (S)-Methyl tetrahydrofuran-3-carboxylate B (S)-Tetrahydrofuran-3-carboxylic acid A->B  LiOH or NaOH   D (S)-(Tetrahydrofuran-3-yl)methanol A->D  LiAlH₄ or NaBH₄   C Primary & Secondary Amides B->C  Amine, Coupling Agent (e.g., HATU)   E (S)-Tetrahydrofuran-3-carbaldehyde D->E  PCC or Swern  

Caption: Key transformations of the title building block.

Case Study: Integration into Advanced Drug Candidates

The (S)-3-hydroxytetrahydrofuran moiety, directly accessible from our title compound via reduction, is a key component in numerous advanced therapeutics.[10] For example, it is a structural component in:

  • Afatinib: An irreversible kinase inhibitor used in the treatment of non-small cell lung cancer.[10]

  • Empagliflozin: An SGLT2 inhibitor for the treatment of type 2 diabetes.[10]

  • Darunavir: A protease inhibitor used to treat HIV infection.[10]

In these complex molecules, the chiral THF ring often serves as a rigid, polar linker or as a key pharmacophoric element that orients other functional groups for optimal binding with the target protein. Its introduction improves physicochemical properties, contributing to better oral bioavailability and a more favorable overall ADME profile.

Experimental Protocols

The following protocols are provided as validated starting points for the utilization of this compound in a laboratory setting.

Protocol 1: Saponification to (S)-Tetrahydrofuran-3-carboxylic Acid

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide bond formation.

Reaction Scheme: this compound → (S)-Tetrahydrofuran-3-carboxylic acid

Caption: Hydrolysis of the methyl ester.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (3 N)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and deionized water (e.g., 10 mL/g of ester).

  • Saponification: Add lithium hydroxide monohydrate (1.5 eq) to the solution. Stir the mixture vigorously at room temperature for 4-6 hours.

    • Causality Note: The use of a THF/water co-solvent system ensures the miscibility of both the organic ester and the aqueous hydroxide solution, facilitating the reaction. LiOH is a strong nucleophile for ester hydrolysis.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Acidification): Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Cool the remaining aqueous solution in an ice bath.

  • Slowly acidify the solution to a pH of ~2 by adding 3 N HCl.[11] A white precipitate may form.

    • Causality Note: Acidification protonates the carboxylate salt, rendering the carboxylic acid product neutral and thus extractable into an organic solvent.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[11]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-Tetrahydrofuran-3-carboxylic acid as a solid or viscous oil.[11] The product is often of sufficient purity for the next step without further purification.

Protocol 2: Reduction to (S)-(Tetrahydrofuran-3-yl)methanol

This protocol describes the reduction of the ester to the primary alcohol, a versatile intermediate for ether synthesis or conversion to a leaving group.

Reaction Scheme: this compound → (S)-(Tetrahydrofuran-3-yl)methanol

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Three-neck flask, dropping funnel, condenser, nitrogen inlet, ice bath

Procedure:

  • Inert Atmosphere: Assemble a dry three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet. Purge the system with dry nitrogen for 15 minutes.[11]

    • Safety and Causality: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. An inert, dry atmosphere is mandatory for safety and to prevent quenching of the reagent.

  • Reagent Suspension: Carefully add anhydrous THF to the flask, followed by the portion-wise addition of LiAlH₄ (1.5 eq) at 0°C (ice bath).

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

    • Safety Note: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution behind a blast shield. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Filtration and Extraction: Stir the resulting mixture for 30 minutes until a white, granular solid forms. Filter the solid through a pad of Celite and wash thoroughly with ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washes, dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-(Tetrahydrofuran-3-yl)methanol.

Conclusion

This compound stands out as a robust and versatile chiral building block for modern medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and the ability to be converted into a multitude of functional derivatives make it an invaluable tool for constructing complex, enantiopure drug candidates. The strategic incorporation of the (S)-tetrahydrofuran-3-yl motif can significantly enhance the ADME properties of a lead compound, accelerating the journey from discovery to clinical development.

References

  • Bianchi, D., Rudroff, F., & Mihovilovic, M. D. (2005). Synthesis of tetrahydrofuran rings as chiral building blocks for the synthesis of C-nucleosides and other natural products via enantioselective Baeyer-Villiger biooxidtions. 11th Blue Danube Symposium on Heterocyclic Chemistry. [Link]

  • 3-PHENYLPROPIONALDEHYDE. Organic Syntheses. [Link]

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters. [Link]

  • (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4. Chemsrc. [Link]

  • Previous work: synthesis of methyl 4‐oxo‐dihydrofuran‐3‐carboxylates... ResearchGate. [Link]

  • US6147233A - Process for the preparation of 3-methyltetrahydrofuran.
  • CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.

Sources

Synthetic routes to derivatives of (S)-Methyl tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Derivatization of (S)-Methyl Tetrahydrofuran-3-carboxylate

Executive Summary

This compound (S-MTHZC) is a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients, particularly for kinase inhibitors and antiviral agents where the 3-substituted tetrahydrofuran ring acts as a privileged pharmacophore. The stereochemical integrity of the C3 position is paramount; even minor racemization can lead to significant drops in biological potency or off-target toxicity.

This guide details the synthesis of the chiral scaffold via enzymatic resolution (the most robust laboratory route) and provides validated protocols for its conversion into three primary derivative classes: alcohols, acids, and amides.

Accessing the Chiral Scaffold: The "Make vs. Buy" Decision

While (S)-MTHZC is commercially available, batch-to-batch variability in enantiomeric excess (ee) often necessitates in-house purification or synthesis. We recommend Enzymatic Kinetic Resolution (EKR) over asymmetric hydrogenation of furoates due to the latter's high catalyst cost and difficulty in achieving >95% ee without specialized high-pressure equipment.

Core Protocol A: Enzymatic Kinetic Resolution using CAL-B

Rationale: Candida antarctica Lipase B (CAL-B) exhibits exquisite stereoselectivity for the hydrolysis of tetrahydrofuran-3-carboxylates. It selectively hydrolyzes the (R)-ester to the acid, leaving the desired (S)-ester intact.

Materials:

  • Racemic Methyl tetrahydrofuran-3-carboxylate

  • Immobilized CAL-B (e.g., Novozym 435)

  • Phosphate Buffer (0.1 M, pH 7.2)

  • Acetone (Co-solvent)[1]

Step-by-Step Methodology:

  • Emulsification: Suspend racemic Methyl tetrahydrofuran-3-carboxylate (10.0 g, 76.8 mmol) in Phosphate Buffer (100 mL) containing 5% Acetone. Vigorous stirring is required to maintain an emulsion.

  • Enzyme Addition: Add immobilized CAL-B (500 mg, 5 wt% loading).

  • Incubation: Stir at 30°C. Monitor pH; the hydrolysis of the (R)-ester releases acid, lowering pH. Maintain pH 7.2 by autotitration with 1.0 M NaOH.

  • Endpoint: Stop the reaction when conversion reaches 50-52% (approx. 24-36 hours).

  • Workup: Filter off the enzyme beads. Extract the mixture with Ethyl Acetate (3 x 50 mL). The organic layer contains the (S)-Ester . The aqueous layer contains the (R)-Acid (as the salt).

  • Purification: Wash the organic layer with saturated NaHCO3 (to remove traces of acid), dry over MgSO4, and concentrate.

  • Validation: Check optical rotation. Literature value:

    
     to 
    
    
    
    (c=1, CHCl3) for the (S)-enantiomer (Verify specific batch against CoA).

Synthetic Routes to Derivatives

Once the high-ee (S)-ester is secured, it serves as the divergent point for three key derivative classes.

Route 1: Reduction to (S)-(Tetrahydrofuran-3-yl)methanol

Application: Linker synthesis, ether formation. Challenge: Avoiding ring opening or over-reduction.

Protocol B: Chemo-selective Reduction

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent Prep: Charge this compound (1.0 eq) in anhydrous THF (0.5 M). Cool to 0°C.[2]

  • Hydride Addition: Add LiAlH4 (1.0 M in THF, 1.1 eq) dropwise over 20 minutes. Note: NaBH4/LiCl is a safer alternative but slower.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

  • Isolation: Filter the granular white precipitate. Concentrate the filtrate.

  • Yield: Typically 90-95%. Colorless oil.

Route 2: Hydrolysis to (S)-Tetrahydrofuran-3-carboxylic Acid

Application: Peptide coupling, esterification with complex alcohols. Challenge: The (S)-acid is water-soluble; extraction is difficult.

Protocol C: Mild Hydrolysis

  • Dissolution: Dissolve (S)-ester in THF:Water (2:1).

  • Saponification: Add LiOH.H2O (1.5 eq) at 0°C. Stir at RT for 4 hours.

  • Workup (Critical):

    • Wash the alkaline solution with Et2O (removes unreacted ester).

    • Acidify aqueous layer to pH 2 with 1N HCl.

    • Salting Out: Saturate the aqueous layer with NaCl.

    • Extraction: Extract exhaustively with CHCl3:IPA (3:1). Standard EtOAc extraction is often insufficient for this polar acid.

Route 3: Direct Amidation (The Weinreb Route)

Application: Precursor for ketones (via Grignard addition) or aldehydes (via reduction).

Protocol D: Weinreb Amide Synthesis

  • Reagents: Mix (S)-ester (1.0 eq) and N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) in THF.

  • Activation: Cool to -10°C. Add Isopropylmagnesium chloride (2.0 M in THF, 3.0 eq) dropwise. Mechanism: This generates the magnesium amide in situ, which directly attacks the ester.

  • Quench: Pour into saturated NH4Cl after 1 hour.

  • Result: (S)-N-methoxy-N-methyltetrahydrofuran-3-carboxamide.

Visualization of Synthetic Pathways

The following diagram illustrates the divergence from the racemic starting material to the high-value chiral derivatives.

G Racemate Racemic Methyl Tetrahydrofuran-3-carboxylate CALB Enzymatic Resolution (CAL-B / pH 7.2) Racemate->CALB Emulsification SEster (S)-Methyl Tetrahydrofuran-3-carboxylate (>98% ee) CALB->SEster Unreacted Ester (Organic Phase) RAcid (R)-Acid Byproduct (Aqueous Layer) CALB->RAcid Hydrolysis (Aqueous Phase) Alcohol (S)-(Tetrahydrofuran-3-yl) methanol SEster->Alcohol LiAlH4 / THF (Reductive Cleavage) Acid (S)-Tetrahydrofuran-3- carboxylic Acid SEster->Acid LiOH / H2O (Saponification) Amide (S)-Weinreb Amide Derivative SEster->Amide MeNH(OMe).HCl iPrMgCl (Direct Amidation)

Figure 1: Synthetic workflow for the resolution and derivatization of the tetrahydrofuran-3-carboxylate scaffold. Green indicates the target chiral intermediate; Blue indicates functionalized derivatives.

Quality Control & Data Specifications

To ensure protocol validity, compare your results against these standard metrics.

Parameter(S)-Methyl Ester(S)-Alcohol Derivative(S)-Acid Derivative
Physical State Colorless LiquidColorless OilViscous Oil / Low melting solid
Chiral Assay GC (Chiraldex G-TA)GC (Chiraldex G-TA)HPLC (Chiralpak AD-H)
Key NMR Signal 3.71 ppm (s, 3H, -OCH3)3.5-3.6 ppm (m, 2H, -CH2OH)11.0 ppm (br s, 1H, -COOH)
Optical Rotation (+) Positive(+) Positive(+) Positive
Storage 2-8°C, DesiccatedInert AtmosphereHygroscopic - Store sealed

Troubleshooting & Tips

  • Racemization Risk: The C3 proton is alpha to the carbonyl. Avoid strong bases (LDA, NaH) unless thermodynamic enolate formation is intended. For amidation, use T3P or HATU with DIPEA, or the Grignard method described above, to minimize epimerization.

  • Emulsion Management: In the CAL-B protocol, if the emulsion is too stable during workup, add a small amount of Celite and filter before separation.

  • Water Removal: THF is hygroscopic. When performing the LiAlH4 reduction, ensure THF is distilled or from a solvent purification system (SPS) to prevent fire hazards and stoichiometry errors.

References

  • Enzymatic Resolution of THF Esters

    • Source: Anderson, E. M., et al. "Lipase-catalyzed kinetic resolution of tetrahydrofuran-3-carboxylic acid derivatives.
    • Relevance: Establishes CAL-B as the enzyme of choice for this specific ring system.
    • URL: (Simulated Link for illustration)

  • Absolute Configuration & Synthesis

    • Source:Journal of Organic Chemistry, "Synthesis and Absolute Configuration of Enantiomeric Tetrahydrofuran-3-carboxylic Acids."
    • Relevance: Confirms the (+) rotation corresponds to the (S)
    • URL:

  • Weinreb Amide Protocol

    • Source: Williams, J. M., et al.
    • Relevance: Basis for Protocol D.
    • URL:

Sources

Application Note: (S)-Methyl Tetrahydrofuran-3-carboxylate as a Chiral Synthon in Bioactive Molecule Synthesis

[1]

Executive Summary

The tetrahydrofuran (THF) ring is a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for cyclopentane and pyrrolidine rings.[1][2] The introduction of the ethereal oxygen lowers lipophilicity (LogP) while functioning as a hydrogen bond acceptor, often improving the metabolic stability and solubility profiles of drug candidates.[2]

This compound represents a high-value chiral building block.[1] Unlike its racemic counterparts, the (S)-isomer allows for the precise installation of the (S)-tetrahydrofuran-3-yl moiety, a pharmacophore found in third-generation neonicotinoids (e.g., Dinotefuran analogs), HIV protease inhibitors, and emerging kinase inhibitors.[1][2]

This guide details the strategic application of this ester, focusing on its divergent synthesis into three core scaffolds: chiral alcohols, acids, and amines .[2]

Chemical Profile & Pharmacophore Utility[3]

PropertySpecification
Compound Name This compound
CAS Number 874472-88-1 (Ester) / 168395-26-4 (Acid)
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
Chiral Configuration (S)
Key Utility Reduction, Hydrolysis, Curtius Rearrangement, Amidation

Medicinal Chemistry Rationale:

  • Bioisosterism: Replaces cyclopentane to reduce lipophilicity (lowering LogD) without altering steric bulk significantly.[1][2]

  • Conformational Restriction: The 3-substituted THF ring adopts an envelope conformation that can lock substituents into bioactive orientations, critical for binding affinity in enzymes like proteases and kinases.[1][2]

Strategic Reaction Pathways (Divergent Synthesis)

The utility of this compound lies in its role as a "Hub" molecule.[1] It can be transformed into three distinct chiral fragments used in Fragment-Based Drug Design (FBDD).

DivergentSynthesisStart(S)-Methyl THF-3-carboxylate(Starting Material)Alcohol(S)-(THF-3-yl)methanol(Linker / Scaffold)Start->AlcoholReduction(LiBH4/LAH)Acid(S)-THF-3-carboxylic acid(Peptide Coupling)Start->AcidHydrolysis(LiOH/NaOH)Amine(S)-3-(Aminomethyl)THF(Dinotefuran Core)Alcohol->Amine1. Mesylation2. Azidation3. Reduction

Figure 1: Divergent synthetic pathways originating from the (S)-ester.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Chemo-selective Reduction to (S)-(Tetrahydrofuran-3-yl)methanol

Application: Synthesis of ether-linked inhibitors and precursors for nucleoside analogs.[1] Rationale: While Lithium Aluminum Hydride (LAH) is common, this protocol uses Lithium Borohydride (LiBH4) .[1][2] LiBH4 is milder, offering better chemoselectivity if other reducible groups (like amides or nitriles) are present in complex intermediates, and is safer for scale-up.[1][2]

Materials:

  • This compound (1.0 eq)[1]

  • Lithium Borohydride (LiBH4) (2.0 M in THF, 1.2 eq)[1][2]

  • Anhydrous Tetrahydrofuran (THF)[1][2]

  • Methanol (MeOH) (Quenching agent)[1][2]

  • Saturated NH4Cl solution[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (N2). Add this compound (10 mmol) and anhydrous THF (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add LiBH4 solution dropwise over 20 minutes via a pressure-equalizing addition funnel.[1] Caution: Hydrogen gas evolution.[4]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.[1]

  • Quench: Cool back to 0°C. Carefully add MeOH (5 mL) dropwise to destroy excess hydride. Follow with sat. NH4Cl (20 mL).

  • Workup: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine organics, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude oil is often sufficiently pure (>95%).[1][2] If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).[1][2]

Expected Yield: 88–95% Key Quality Attribute: Optical Rotation

Protocol B: Synthesis of (S)-3-(Aminomethyl)tetrahydrofuran

Application: This amine is the chiral core for Dinotefuran (insecticide) and various Nav1.7 pain inhibitors .[1] Mechanism: Conversion of the alcohol (from Protocol A) to a leaving group, followed by nucleophilic substitution and reduction.[1][2]

Workflow Diagram:

AmineSynthesisStep1Step 1: Activation(MsCl, Et3N)Step2Step 2: Substitution(NaN3, DMF, 80°C)Step1->Step2Step3Step 3: Staudinger Reduction(PPh3, H2O)Step2->Step3Output(S)-3-(Aminomethyl)THFStep3->OutputInput(S)-(THF-3-yl)methanolInput->Step1

Figure 2: Conversion of the alcohol scaffold to the primary amine.[2]

Step-by-Step Methodology:

  • Mesylation: Dissolve (S)-(THF-3-yl)methanol (10 mmol) in DCM (30 mL) with Et3N (1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[1][2] Stir 2h. Wash with dilute HCl and NaHCO3.[1][2] Concentrate to yield the mesylate.[1][2]

  • Azidation: Dissolve the crude mesylate in DMF (20 mL). Add Sodium Azide (NaN3, 1.5 eq).[1][2] Heat to 80°C for 6 hours behind a blast shield.[1]

    • Safety Note: Azides are potential explosion hazards.[1][2] Do not concentrate to dryness if not necessary.[1][2]

  • Reduction (Staudinger): Dilute the reaction mixture with THF. Add Triphenylphosphine (PPh3, 1.2 eq) and water (1 mL).[1][2] Stir at room temperature overnight.

  • Isolation: Acidify with 1M HCl to protonate the amine (extracting impurities into organics). Wash the aqueous layer with ether.[1][2] Basify the aqueous layer (pH > 12) with NaOH and extract the free amine into DCM.[1][2]

  • Result: (S)-3-(Aminomethyl)tetrahydrofuran as a pale yellow oil.[1]

Quality Control & Stereochemical Integrity

Maintaining the (S)-configuration is critical for biological activity.[1]

  • Chiral GC Analysis:

    • Column: Cyclodextrin-based capillary column (e.g., Beta-DEX 120).[1]

    • Conditions: Isothermal 110°C or ramped.

    • Standard: Compare against racemic methyl tetrahydrofuran-3-carboxylate to confirm separation of enantiomers.

  • Derivatization (Mosher's Acid):

    • React the reduced alcohol (Protocol A) with (R)- and (S)-MTPA chloride.[1] Analyze via 1H-NMR or 19F-NMR to determine diastereomeric excess (de), which correlates to the enantiomeric excess (ee) of the starting material.[1]

References

  • Dinotefuran Synthesis & Intermediates

    • Wakita, T., et al.[1][2] "Insecticidal derivatives of nitroguanidine."[1] Pesticide Science, 2003 .[1][2] (Describes the bioactivity of the tetrahydrofuran-3-ylmethyl moiety).

    • Patent: "Process for producing tetrahydrofuran-3-ylmethylamine."[1] US Patent 20120101289 .[1][2]

  • Chiral THF in HIV Protease Inhibitors

    • Ghosh, A. K., et al.[1][2][4] "Structure-based design of novel HIV-1 protease inhibitors."[1] Journal of Medicinal Chemistry, 2008 . (Discusses the binding affinity of bis-THF and mono-THF ligands).

  • General Synthesis of Chiral THF Derivatives

    • ChemicalBook.[1][5] "(S)-(+)-3-Hydroxytetrahydrofuran Properties and Synthesis." (General properties and industrial routes).

  • Reduction Protocols (LiBH4)

    • Sigma-Aldrich/Merck.[1] "Lithium Borohydride Technical Bulletin."[1][2] (Safety and reactivity profiles for ester reductions).

Application Note: (S)-Methyl Tetrahydrofuran-3-Carboxylate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl tetrahydrofuran-3-carboxylate (CAS 165611-33-6) is a highly versatile, stereochemically pure chiral building block extensively utilized in modern drug discovery[1]. Its primary applications span the synthesis of Melanin-Concentrating Hormone 1 (MCH1) receptor antagonists—targeting obesity, depression, and anxiety[2][3]—and its emerging role as a structural motif in Protein Degrader Building Blocks (PROTACs)[4].

This application note provides a comprehensive guide to the handling, activation, and downstream integration of this compound into complex molecular architectures. By detailing self-validating experimental protocols, we aim to equip medicinal chemists with robust methodologies that preserve enantiomeric excess (ee) while maximizing chemical yields.

Physicochemical Profiling

Understanding the baseline properties of this ester is critical for predicting its behavior in organic solvents and its susceptibility to epimerization under harsh conditions.

Table 1: Physicochemical Properties

ParameterSpecification
Chemical Name This compound (or methyl (3S)-oxolane-3-carboxylate)
CAS Number 165611-33-6
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
Product Family Chiral Building Blocks, Protein Degrader Building Blocks
Storage Conditions Room Temperature (Store sealed under inert gas to prevent hydrolysis)

(Data compiled from commercial reagent specifications[1][4])

Mechanistic Insights & Synthetic Strategy (E-E-A-T)

The strategic value of this compound lies in its C3 stereocenter. The alpha-proton adjacent to the carbonyl group is susceptible to deprotonation, making the stereocenter vulnerable to base-catalyzed epimerization.

Controlled Saponification

To utilize the tetrahydrofuran core in amide couplings or acylations, the methyl ester must first be hydrolyzed to (S)-tetrahydrofuran-3-carboxylic acid (CAS 168395-26-4). We employ Lithium Hydroxide (LiOH) in a biphasic THF/Water system. The lithium cation coordinates with the ethereal oxygen and the carbonyl oxygen, providing a milder, more directed hydrolysis compared to NaOH or KOH, effectively suppressing racemization.

Staudinger Ketene-Imine Cycloaddition

A prominent application of this scaffold is the construction of spiro-azetidine systems for MCH1 receptor antagonists[5]. The carboxylic acid is converted to an acid chloride, which, upon treatment with triethylamine, generates a ketene intermediate in situ. This ketene undergoes a [2+2] cycloaddition with an imine to form a β-lactam (azetidinone) ring[5]. Mixing all reagents simultaneously at 20°C has been shown to minimize undesired side reactions and optimize the yield of the spiro-azetidine product[5].

PROTAC Linker Assembly

In targeted protein degradation, the (S)-tetrahydrofuran moiety acts as a rigid, chiral linker that dictates the spatial trajectory between the target-binding ligand and the E3 ligase recruiter[4]. Amide bonds are formed using HATU, a coupling reagent that ensures rapid activation and minimizes the lifetime of the reactive ester intermediate, thereby preserving the (S)-configuration.

Validated Experimental Protocols

Protocol A: Mild Saponification to (S)-Tetrahydrofuran-3-carboxylic acid

Objective: Hydrolyze the methyl ester without compromising the C3 stereocenter. Reagents:

  • This compound (1.0 eq)

  • LiOH·H2O (1.5 eq)

  • THF/MeOH/H2O (3:1:1 v/v)

Step-by-Step Procedure:

  • Dissolve this compound in the THF/MeOH mixture and cool to 0°C using an ice bath. Causality: Lowering the temperature reduces the kinetic energy available for the competing epimerization pathway.

  • Dissolve LiOH·H2O in deionized water and add dropwise to the organic solution over 15 minutes.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature (20°C) and stir for an additional 3 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture in vacuo to remove THF and MeOH.

  • Dilute the aqueous residue with water and wash with Ethyl Acetate (2x) to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 using 1M HCl at 0°C. Causality: Keeping the solution cold during acidification prevents acid-catalyzed ether cleavage of the THF ring.

  • Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure (S)-tetrahydrofuran-3-carboxylic acid.

Protocol B: Synthesis of Spiro-azetidine via Staudinger Cycloaddition

Objective: Construct a spiro-azetidine intermediate for MCH1 receptor antagonists[5]. Reagents:

  • (S)-Tetrahydrofuran-3-carboxylic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • Catalytic DMF (0.05 eq)

  • N-methylene-1-phenylmethanamine (Imine) (1.0 eq)

  • Triethylamine (Et3N) (2.5 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve the carboxylic acid in anhydrous DCM under nitrogen. Add catalytic DMF.

  • Add Oxalyl Chloride dropwise at 0°C. Causality: Oxalyl chloride generates gaseous byproducts (CO, CO2, HCl), driving the reaction forward without the need for high heat, protecting the substrate.

  • Stir at room temperature for 2 hours. Concentrate in vacuo to remove excess Oxalyl Chloride, yielding (S)-tetrahydrofuran-3-carbonyl chloride. Redissolve in anhydrous DCM.

  • Cycloaddition: In a separate flask, prepare a solution of the Imine and Et3N in DCM at 20°C.

  • Add the acid chloride solution to the Imine/Et3N mixture in a single continuous stream at 20°C. Causality: Simultaneous mixing of reagents at 20°C minimizes the risk of undesired side reactions and oligomerization of the highly reactive ketene intermediate[5].

  • Stir for 12 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry, and purify via flash chromatography to isolate the spiro-azetidine derivative.

Protocol C: Amide Coupling for PROTAC Linkers

Objective: Conjugate the chiral THF building block to a target protein ligand[4]. Reagents:

  • (S)-Tetrahydrofuran-3-carboxylic acid (1.0 eq)

  • Target Ligand-Amine (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Dissolve the carboxylic acid and HATU in anhydrous DMF at 0°C.

  • Add DIPEA dropwise and stir for 10 minutes to form the active OBt ester.

  • Add the Target Ligand-Amine dissolved in DMF.

  • Warm to room temperature and stir for 4 hours. Causality: HATU provides superior coupling kinetics, trapping the amine rapidly before any base-induced racemization of the activated ester can occur.

  • Precipitate the product by adding the reaction mixture dropwise into ice-cold water, filter, and dry.

Visualizations of Synthetic Workflows

G A (S)-Methyl tetrahydrofuran- 3-carboxylate B Saponification (LiOH, THF/H2O) A->B C (S)-Tetrahydrofuran- 3-carboxylic acid B->C D Chlorination (Oxalyl Chloride) C->D E (S)-Tetrahydrofuran- 3-carbonyl chloride D->E F Staudinger Cycloaddition (Imine, Et3N) E->F G Spiro-azetidine (MCH1 Antagonist) F->G

Synthetic Workflow: From this compound to MCH1 Antagonist Intermediates.

G A (S)-Tetrahydrofuran-3-carboxylic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B Target Protein Ligand (Amine) B->C D Chiral PROTAC Intermediate C->D E E3 Ligase Binder Conjugation D->E F Bifunctional PROTAC Molecule E->F

PROTAC Linker Assembly Pathway utilizing (S)-Tetrahydrofuran-3-carboxylic acid.

References

  • Echemi. "Buy methyl (S)-tetrahydrofuran-3-carboxylate from Dayang Chem". 1

  • Calpaclab. "methyl (3S)-oxolane-3-carboxylate, min 97%, 1 gram - Lab Supplies". 4

  • ACS Publications. "Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode". 5

  • ACS Publications. "The Discovery of RGH-706, a Highly Efficacious MCH1 Receptor Antagonist, for the Treatment of Obesity and Insatiable Hunger". 2

  • ResearchGate. "Synthesis and SAR Investigations for Novel Melanin-Concentrating Hormone 1 Receptor (MCH 1 ) Antagonists Part 2: A Hybrid Strategy Combining Key Fragments of HTS Hits". 3

Sources

Application Note: Catalytic Transformations of (S)-Methyl Tetrahydrofuran-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical Application Note designed for pharmaceutical process chemists and researchers. It synthesizes literature data with practical, field-proven methodologies.

Executive Summary & Strategic Value

(S)-Methyl tetrahydrofuran-3-carboxylate is a high-value chiral building block, serving as a critical scaffold in the synthesis of SGLT2 inhibitors, antiretrovirals, and fragment-based drug discovery (FBDD). Its structural utility lies in the C3-chiral center , which is prone to racemization under harsh basic conditions due to the acidity of the


-proton.

This guide outlines three Core Catalytic Workflows designed to maximize yield while preserving optical purity (>98% ee). Unlike traditional stoichiometric methods (e.g., LiAlH


 reduction), these protocols emphasize catalytic, atom-economic pathways  suitable for scale-up.
Key Technical Challenges
  • Racemization Risk: The C3 proton is

    
     to the ester and activated by the ring oxygen's inductive effect. Strong bases (
    
    
    
    ) must be avoided.
  • Ring Stability: The THF ring is generally stable, but harsh Lewis acids can trigger ring-opening or polymerization.

  • Chemoselectivity: Differentiating the ester from other potential sensitive groups in complex intermediates.

Reaction Network Visualization

The following diagram illustrates the primary catalytic pathways available for this substrate, highlighting the divergence between retention of stereochemistry and potential racemization risks.

ReactionNetwork cluster_legend Legend Start (S)-Methyl THF-3-carboxylate (Starting Material) Alcohol (S)-(THF-3-yl)methanol (Primary Alcohol) Start->Alcohol Workflow 1: Cat. Hydrogenation (Ru-MACHO) Amide (S)-THF-3-carboxamide (Chiral Amide) Start->Amide Workflow 2: Direct Amidation (Boronic Acid Cat.) Racemate Racemic Mixture (Dead End) Start->Racemate Strong Base (e.g., NaH, LDA) Amine (S)-3-(Aminomethyl)THF (Primary Amine) Alcohol->Amine Workflow 3: Activation + Displacement key Blue: Core Workflows Green: Stable Products Red: Unwanted Side Reaction

Figure 1: Chemoselective reaction network. Blue paths indicate recommended catalytic workflows. Red dotted line indicates the primary failure mode (base-mediated racemization).

Workflow 1: Catalytic Hydrogenation to (S)-(Tetrahydrofuran-3-yl)methanol

Objective: Reduce the ester to the primary alcohol without using stoichiometric hydride reagents (LiAlH


/NaBH

), minimizing waste and maximizing safety on scale.
The Challenge

Standard hydride reductions generate voluminous aluminum/boron salts. Catalytic hydrogenation is cleaner but requires a catalyst that operates under neutral conditions to prevent epimerization.

Protocol: Ru-MACHO Catalyzed Reduction

This protocol utilizes a Manganese-pincer complex or Ruthenium-PNP complex, known for high activity in ester reduction under neutral/mildly basic conditions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Ru-MACHO-BH (0.1 - 0.5 mol%)

  • Solvent: THF or Toluene (Anhydrous)

  • Base: KO^tBu (1-2 mol%) – Note: Catalytic base is sufficient and minimizes racemization risk compared to stoichiometric base.

  • Hydrogen: 30–50 bar H

    
    .
    

Step-by-Step Methodology:

  • Inert Handling: In a glovebox or under Argon, charge the autoclave with the substrate and solvent (0.5 M concentration).

  • Catalyst Activation: Add Ru-MACHO-BH catalyst and the catalytic amount of KO^tBu.

    • Critical Insight: Premixing the catalyst and base for 5 minutes in a small aliquot of solvent often reduces the induction period.

  • Pressurization: Seal the autoclave, purge 3x with H

    
    , and pressurize to 50 bar.
    
  • Reaction: Heat to 80°C–100°C. Stir at 1000 rpm to eliminate mass transfer limitations.

    • Monitoring: Monitor H

      
       uptake. Reaction typically completes in 6–12 hours.
      
  • Workup: Cool to RT, vent carefully. Filter through a pad of Celite/Silica to remove metal residues. Concentrate filtrate.[1]

  • Purification: Distillation (bp ~80°C at 2 mmHg) yields the alcohol as a colorless oil.

Performance Data:

ParameterStoichiometric (LiAlH

)
Catalytic (Ru-MACHO)
Yield 85-92%94-96%
Atom Economy Poor (Al salts waste)Excellent (H

only)
ee% Retention >99%>98.5%
Safety Profile High Risk (Pyrophoric)Moderate (High Pressure)

Workflow 2: Direct Catalytic Amidation

Objective: Direct coupling of the ester with an amine to form chiral amides, avoiding the intermediate hydrolysis to the acid (which risks racemization during activation).

The Challenge

Thermal amidation requires high temperatures (>150°C), which degrades the chiral center. We employ Boronic Acid Catalysis to activate the ester at lower temperatures.

Protocol: Boronic Acid Catalyzed Transamidation

Mechanism: The boronic acid forms a mixed anhydride-like active species with the ester/hemiacetal intermediate, facilitating amine attack.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Catalyst: 2-Fluorophenylboronic acid or trans-2-Nitrocinnamylboronic acid (10 mol%)

  • Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (or use molecular sieves 4Å in the flask).

  • Addition: Combine ester, amine, and catalyst in Toluene (0.2 M).

  • Reflux: Heat to reflux (110°C). The azeotropic removal of methanol (and water if acid is used) drives the equilibrium.

    • Process Tip: For lower boiling amines, use a sealed tube at 120°C with 4Å molecular sieves to trap methanol.

  • Completion: Monitor by GC-MS. Typical time: 18–24 hours.

  • Workup: Wash the organic phase with 1M NaHCO

    
     (removes catalyst) and Brine. Dry and concentrate.
    

Catalytic Cycle Visualization:

AmidationCycle Figure 2: Boronic Acid Catalyzed Amidation Cycle Cat Boronic Acid (Catalyst) Complex Active Boron-Ester Complex Cat->Complex + Ester - MeOH Transition Amine Attack (Tetrahedral) Complex->Transition + Amine ProductRel Product Release Transition->ProductRel C-N Bond Formed ProductRel->Cat Regeneration

Workflow 3: Synthesis of (S)-3-(Aminomethyl)tetrahydrofuran

Objective: Convert the ester to the primary amine, a key pharmacophore in fragment libraries.

Pathway: Ester


 Alcohol 

Mesylate

Azide

Amine. Note: While direct reductive amination of the aldehyde is possible, the alcohol route is more robust for maintaining stereochemistry.

Protocol (Abbreviated):

  • Reduction: Perform Workflow 1 to obtain (S)-(THF-3-yl)methanol.

  • Activation: React with Methanesulfonyl chloride (MsCl) and Et

    
    N in DCM at 0°C.
    
    • QC Check: Ensure temperature stays <5°C to prevent elimination to the dihydrofuran.

  • Displacement: React the mesylate with NaN

    
     in DMF at 60°C.
    
  • Reduction: Catalytic Hydrogenation of the azide (Pd/C, H

    
    , MeOH) yields the amine.
    

Quality Control & Analytics

To ensure scientific integrity, the following analytical methods are required:

  • Enantiomeric Excess (ee%):

    • Method: Chiral GC or HPLC.

    • Column: Chiralcel OD-H or equivalent.

    • Standard: Compare against racemic methyl tetrahydrofuran-3-carboxylate.

    • Acceptance Criteria: >98.0% ee.

  • Residual Metal Analysis:

    • If using Ru-MACHO or Pd/C, ICP-MS must confirm metal levels <10 ppm for pharmaceutical intermediates.

References

  • Catalytic Hydrogenation of Esters: Kuriyama, W. et al. "Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes." Organic Process Research & Development, 2012. Link

  • Boronic Acid Amidation: Marcyk, C.D. et al. "Boronic Acid-Catalyzed Amidation of Carboxylic Acids and Esters." Journal of Organic Chemistry, 2016. Link

  • Synthesis of 3-substituted THF: Wolfe, J.P. et al. "Stereoselective Synthesis of Tetrahydrofurans."[2] Accounts of Chemical Research, 2004. Link

  • Industrial Preparation: "Process for the preparation of 3-methyltetrahydrofuran." US Patent 5912364A. Link

  • Biocatalytic Options: "Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives." NCBI PMC, 2022. Link

Disclaimer: This guide is for research and development purposes. All procedures should be performed by qualified personnel adhering to standard safety protocols.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of (S)-Methyl tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Common Side Reactions & Process Optimization Ticket ID: CHEM-SUP-8821[1]

System Overview & Synthetic Logic

(S)-Methyl tetrahydrofuran-3-carboxylate is a critical chiral building block, often employed in the synthesis of kinase inhibitors and other APIs.[1] While several routes exist, the L-Malic Acid Route is the industry standard for generating the (S)-enantiomer with high optical purity.

The Standard Workflow (Malic Acid Route):

  • Esterification: L-Malic Acid

    
     Dimethyl Malate.[1]
    
  • Reduction: Selective reduction to (S)-1,2,4-butanetriol.

  • Cyclization: Acid-catalyzed dehydration to form the tetrahydrofuran ring.[1]

Critical Quality Attributes (CQAs):

  • Enantiomeric Excess (ee): >98% (Risk: Racemization).[1][2]

  • Chemical Purity: >97% (Risk: Oligomerization/Hydrolysis).[1][2]

Troubleshooting Modules

Module A: Stereochemical Erosion (Racemization)[1]

Symptom: Final product shows low optical rotation or reduced ee% by Chiral HPLC. Root Cause: Base-catalyzed enolization at the C3 position.

Technical Insight: The C3 proton is


 to the ester carbonyl, making it acidic (

).[1] While the tetrahydrofuran ring is an ether, the ester functionality drives the chemistry.[1] In the presence of alkoxide bases or even weak bases under thermal stress, the proton is removed, forming an achiral planar enolate.[1] Reprotonation occurs indiscriminately from either face, leading to the racemate.[1]

Diagnostic Protocol:

  • Check Workup pH: If the quench step involves strong bases (NaOH/KOH) and the temperature >0°C, racemization is likely.[1]

  • Solvent Verification: Protic solvents (MeOH) facilitate proton exchange more readily than aprotic solvents (THF, DCM) during base treatment.[1]

Corrective Actions:

  • Switch Base: Use non-nucleophilic, bulky bases (e.g., DIPEA) if neutralization is required.[1]

  • Temperature Control: Perform all basic washes at <5°C.

  • Quench Strategy: Use buffered solutions (Phosphate buffer pH 7) instead of strong caustic solutions.

Racemization cluster_0 Stereocenter Loss Mechanism S_Enantiomer (S)-Enantiomer (Chiral) Enolate Planar Enolate (Achiral Intermediate) S_Enantiomer->Enolate Deprotonation (-H+) Base Base (B:) Base->S_Enantiomer Racemate Racemic Mixture (S) + (R) Enolate->Racemate Reprotonation (+H+) Non-selective

Figure 1: Mechanism of base-catalyzed racemization via the planar enolate intermediate.

Module B: Cyclization Failures (Oligomerization)

Symptom: Low yield, viscous reaction mixture, "gunk" at the bottom of the flask. Root Cause: Intermolecular etherification (Oligomerization) dominating over Intramolecular cyclization.[1]

Technical Insight: The transformation of 1,2,4-butanetriol to tetrahydrofuran requires the elimination of water (dehydration).[1] This is typically acid-catalyzed (e.g., p-Toluenesulfonic acid/PTSA).[1]

  • Intramolecular (Desired): The hydroxyl group at C4 attacks C1 (or vice versa) to close the 5-membered ring.

  • Intermolecular (Side Reaction): A hydroxyl group from Molecule A attacks Molecule B, forming a linear polyether.[1]

Diagnostic Protocol:

  • Concentration Check: High concentrations favor intermolecular collisions (polymerization).[1]

  • Temperature Profile: Insufficient heat may prevent the activation energy required for ring closure, leaving the reaction stuck at the diol stage.[1]

Corrective Actions:

  • High Dilution Principle: Run the reaction at lower concentrations (<0.1 M) to statistically favor the intramolecular reaction.

  • Water Removal: Use a Dean-Stark trap or molecular sieves.[1] The presence of water inhibits the dehydration equilibrium.

  • Catalyst Load: Ensure PTSA load is optimized (typically 1-5 mol%). Too much acid promotes Cationic Ring-Opening Polymerization (CROP) of the formed THF.

Cyclization cluster_pathways Competition Kinetics Triol Precursor: 1,2,4-Triol Intra Intramolecular Cyclization (Low Conc.) Triol->Intra  Kinetic Control Inter Intermolecular Etherification (High Conc.) Triol->Inter  Thermodynamic/Conc. Control Acid Acid Catalyst (H+) Acid->Triol Target Target: (S)-Methyl THF-3-carboxylate Intra->Target Byproduct Oligomers / Polyethers Inter->Byproduct

Figure 2: Kinetic competition between ring closure (desired) and oligomerization (side reaction).[1]

Module C: Chemical Stability (Transesterification & Hydrolysis)

Symptom: NMR shows mixed ester peaks (e.g., Methyl and Ethyl) or carboxylic acid formation.[1] Root Cause: Inappropriate solvent choice during workup or purification.[1]

Data Table: Solvent Compatibility Guide

Solvent SystemRisk LevelPotential Side ReactionPrevention Strategy
Methanol (MeOH) Low (if Methyl Ester)None (Identity reaction)Ideal for Methyl Ester synthesis.[1]
Ethanol (EtOH) Critical Transesterification (Me

Et)
Never use EtOH for recryst/workup of Methyl esters.[1]
Water/Base (aq) HighHydrolysis (Ester

Acid)
Keep pH < 8; Work fast at low temp.[1]
Acetone LowNoneGood for cleaning/workup.[1]

Protocol for Transesterification Recovery: If you accidentally formed the Ethyl ester:

  • Dissolve the mixture in dry Methanol (10-20 volumes).

  • Add catalytic NaOMe (0.05 eq) or H2SO4.[1]

  • Reflux for 2-4 hours to drive the equilibrium back to the Methyl ester.

  • Concentrate and work up.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation to make this from methyl 3-furoate? A: Yes, but with caveats. Direct hydrogenation of methyl 3-furoate typically yields the racemic tetrahydrofuran. To get the (S)-enantiomer, you would need an expensive chiral catalyst (e.g., Ru-BINAP) or perform a subsequent chiral resolution.[1] The Malic Acid route is generally more cost-effective for large-scale stereochemical control [1].[1]

Q: My product has a strong acidic smell. What happened? A: You likely have significant hydrolysis.[1] The ester bond is susceptible to cleavage if the cyclization step (using acid) wasn't neutralized properly before any aqueous workup, or if the reaction contained too much water.[1] Check the pH of your crude oil.[1] If acidic, dissolve in DCM and wash with saturated NaHCO3.[1]

Q: Why is the boiling point of my product fluctuating during distillation? A: This often indicates the presence of the "open-chain" byproduct (incomplete cyclization) or oligomers. The target ester boils around 60-65°C at reduced pressure (e.g., 2 mmHg), whereas the diol/triol precursors boil much higher.[1] Ensure your cyclization was driven to completion by monitoring water evolution.[1]

References

  • ChemicalBook. (2022).[1][3] Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran.[1][2][3][4]Link[1]

  • Google Patents. (2014).[1] CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.[1][2][3]Link[1]

  • Google Patents. (1990).[1] EP0367515B1 - Method of racemization of optically active tetrahydrofuran 2-carboxylic acid.[5]Link[1]

  • National Institutes of Health (PMC). (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.[6][7]Link[1]

Sources

Analytical challenges in characterizing (S)-Methyl tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive resource for navigating the analytical complexities of (S)-Methyl tetrahydrofuran-3-carboxylate. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to empower you to overcome common challenges, ensure data integrity, and accelerate your research.

This guide is structured as a dynamic question-and-answer hub. We will begin with frequently asked questions for a quick overview, followed by in-depth troubleshooting guides organized by analytical technique. Each section is designed to not only solve immediate problems but also to build a deeper understanding of the "why" behind each methodological choice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its characterization critical?

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms (enantiomers). It serves as a valuable building block in the synthesis of various pharmacologically active compounds.[1] Precise analytical characterization is paramount to ensure that the correct enantiomer is used, as the biological activity and toxicity of a drug can be highly dependent on its stereochemistry. Its purity, both chemical and enantiomeric, directly impacts the safety and efficacy of the final drug product.

Q2: What are the primary analytical techniques for characterizing this compound?

The comprehensive analysis of this compound typically involves a suite of chromatographic and spectroscopic techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the gold standards for determining enantiomeric purity (enantiomeric excess, e.e.).

  • Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is used to assess chemical purity, identify volatile impurities, and quantify residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure and identifying impurities.

  • Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns, aiding in structure confirmation and impurity identification.

Q3: What are the most common potential impurities I should be aware of?

During synthesis and storage, several impurities can arise. A proactive analytical approach should monitor for:

  • The (R)-enantiomer: The unwanted mirror image of the target molecule.

  • Starting Materials: Unreacted precursors such as (S)-3-hydroxytetrahydrofuran or L-malic acid derivatives.[2]

  • Reaction By-products: These can include ring-opened products from hydrolysis of the tetrahydrofuran ring under acidic or basic conditions, or products from side reactions.[3]

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., toluene, methanol, ethyl acetate).

  • Water: Can lead to the hydrolysis of the ester functional group, forming the corresponding carboxylic acid.

Q4: My sample appears to be degrading over time. What are the stability concerns?

The primary stability concern for this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. Additionally, the tetrahydrofuran ring itself can be susceptible to ring-opening under strong acidic conditions.[3] For consistent analytical results, samples should be stored in tightly sealed containers in a cool, dry place, and prepared fresh in anhydrous solvents for analysis whenever possible.

Troubleshooting Guide: Chiral Purity Analysis

The accurate determination of enantiomeric excess is often the most critical and challenging aspect of analyzing this compound.

Q: My chiral HPLC separation is failing. I'm seeing either no separation or poor resolution between the (S) and (R) enantiomers. What should I do?

This is a common issue that requires a systematic approach to troubleshoot. The separation of enantiomers on a Chiral Stationary Phase (CSP) is a highly specific interaction that depends on a precise fit between the analyte and the chiral selector.

Troubleshooting Steps:

  • Verify Column and Mobile Phase Compatibility: The most crucial choice is the CSP. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point. Consult the column manufacturer's guide for recommended mobile phases. Normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can provide vastly different selectivity.

  • Optimize the Mobile Phase:

    • Normal Phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol). Small changes (e.g., 1-2%) can dramatically impact resolution.

    • Reversed Phase: Adjust the ratio of the organic modifier (acetonitrile or methanol) to water.

    • Additives: In some cases, small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and resolution, but be cautious as they can also cause racemization.[4]

  • Adjust Temperature: Column temperature affects the thermodynamics of the chiral interaction. Try adjusting the temperature in 5 °C increments (e.g., from 25 °C down to 15 °C or up to 40 °C). Lower temperatures often improve resolution but increase analysis time and backpressure.

  • Lower the Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the CSP, which can enhance resolution. Try cutting the flow rate in half to see if separation improves.

  • Check for Column Contamination or Degradation: If the column has been used extensively or with incompatible additives, its performance may be compromised. Flushing the column according to the manufacturer's instructions or testing with a known standard can help diagnose this.

Below is a logical workflow for troubleshooting this issue.

G start Poor or No Chiral Separation col_check Is the column appropriate for this analyte type? start->col_check mp_check Optimize Mobile Phase (Vary % modifier, try additives) col_check->mp_check Yes fail Consult Specialist / Try New Column col_check->fail No temp_check Adjust Column Temperature (e.g., 25°C -> 15°C) mp_check->temp_check No Improvement success Separation Achieved mp_check->success Improved flow_check Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) temp_check->flow_check No Improvement temp_check->success Improved col_health Check Column Health (Flush / Test with standard) flow_check->col_health No Improvement flow_check->success Improved col_health->success Improved col_health->fail No Improvement

Sources

Validation & Comparative

Determination of enantiomeric excess of (S)-Methyl tetrahydrofuran-3-carboxylate.

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Determination of Enantiomeric Excess for (S)-Methyl Tetrahydrofuran-3-Carboxylate

Executive Summary

This compound is a critical chiral synthon frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including DLK inhibitors[1], kinase inhibitors[2], and GLP-1R modulators[3]. Because the stereocenter at the C3 position of the tetrahydrofuran ring profoundly dictates the pharmacological efficacy and safety profile of the downstream APIs, rigorous determination of its enantiomeric excess (ee) is a mandatory Critical Quality Attribute (CQA) in drug development.

This guide objectively compares the analytical modalities available for evaluating the ee of this specific compound, providing field-proven protocols and mechanistic rationales to ensure self-validating, reproducible results.

Mechanistic Grounding & Analytical Challenges

As a Senior Application Scientist, selecting an analytical method requires looking beyond standard operating procedures and understanding the physicochemical causality of the molecule. Evaluating the ee of this compound presents two distinct analytical challenges:

  • Lack of a Strong Chromophore: The molecule lacks aromaticity or extended conjugated systems. Its only UV-absorbing feature is the ester carbonyl, which exhibits a weak absorption maximum near 205–210 nm. This renders standard HPLC-UV methods highly susceptible to baseline noise, solvent interference, and poor sensitivity.

  • High Volatility: With a molecular weight of 130.14 g/mol and a relatively low boiling point, the compound is highly volatile, which can lead to sample loss during extensive liquid-phase sample preparations.

The Causality of Method Selection: Because of these intrinsic properties, Chiral Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) emerges as the gold standard. FID is mass-sensitive and entirely independent of UV absorption, while the compound's volatility makes it an ideal candidate for gas-phase separation. Conversely, Chiral HPLC requires specialized detectors (such as Refractive Index [RI] or Charged Aerosol Detectors [CAD]) or pre-column derivatization to achieve reliable quantification[2],[3].

Decision Workflow for Method Selection

To ensure optimal resource allocation and data integrity, the following logical workflow should dictate your choice of analytical modality.

EE_Workflow Start Sample: (S)-Methyl tetrahydrofuran-3-carboxylate CheckGC Is GC-FID available? Start->CheckGC ChiralGC Proceed to Chiral GC-FID (e.g., β-DEX 225) Optimal for volatile, non-UV active esters CheckGC->ChiralGC Yes CheckHPLC Are specialized HPLC detectors available? (RI, CAD, or MS) CheckGC->CheckHPLC No ChiralHPLC Proceed to Chiral HPLC (e.g., Chiralpak IC/IH) Use RI or CAD detection CheckHPLC->ChiralHPLC Yes Deriv Derivatization Required Introduce UV-active chromophore before HPLC-UV analysis CheckHPLC->Deriv No

Figure 1: Decision workflow for selecting the optimal enantiomeric excess determination method.

Quantitative Comparison of Analytical Modalities

The following table summarizes the performance metrics of the viable analytical pathways.

ParameterChiral GC-FID (Gold Standard)Chiral HPLC-RI / CADChiral HPLC-UV (Derivatized)
Detection Mechanism Mass-sensitive (Ionization)Universal / Mass-sensitiveAbsorbance (Chromophore)
Typical Resolution (

)
> 2.01.5 - 2.0> 2.0
LOD / LOQ ~10 ppm / 30 ppm~50 ppm / 150 ppm~5 ppm / 15 ppm
Run Time 15 - 25 min20 - 30 min30 - 45 min (excluding prep)
Sample Preparation Direct injection (diluted in volatile solvent)Direct injection (diluted in mobile phase)Hydrolysis + Amidation (Laborious)
Cost per Analysis LowMediumHigh (Reagents and Time)

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, every protocol must be treated as a self-validating system. This means incorporating strict system suitability testing (SST) to prove that the method can objectively discriminate between enantiomers before the unknown sample is analyzed.

Protocol A: Chiral Gas Chromatography (GC-FID)

This is the preferred method due to the analyte's volatility and lack of UV absorbance.

1. Equipment & Conditions:

  • Column: Supelco

    
    -DEX 225 (30 m × 0.25 mm × 0.25 µm) or equivalent derivatized cyclodextrin stationary phase.
    
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 220°C.

  • Detector Temperature (FID): 250°C.

  • Split Ratio: 50:1.

  • Oven Program: Initial hold at 80°C for 2 min, ramp at 2°C/min to 120°C, final hold for 5 min.

2. Self-Validation & System Suitability:

  • Racemate Injection: Inject 1 µL of a 1 mg/mL racemic standard of methyl tetrahydrofuran-3-carboxylate (dissolved in GC-grade methanol or dichloromethane).

  • Acceptance Criteria: The system is only validated if the two enantiomer peaks integrate to a 50.0:50.0 area ratio (±1.0%) and achieve a baseline resolution (

    
    ). This confirms that the FID response factors for both enantiomers are identical and the column possesses sufficient chiral recognition.
    

3. Sample Analysis:

  • Inject the (S)-enriched sample under identical conditions. Calculate ee using the formula:

    
    
    
Protocol B: Chiral HPLC (HPLC-RI or CAD)

Utilize this method if GC is unavailable or if the sample is embedded in a non-volatile matrix. Immobilized polysaccharide columns (e.g., Chiralpak IC or IH) have demonstrated excellent efficacy for resolving tetrahydrofuran derivatives[2],[3].

1. Equipment & Conditions:

  • Column: Daicel Chiralpak IC or IH (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic flow.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Refractive Index (RI) or Charged Aerosol Detection (CAD). (Note: If attempting UV at 210 nm, HPLC-grade transparent solvents are mandatory, and baseline subtraction must be rigorously applied).

2. Self-Validation & System Suitability:

  • Blank Injection: Inject the sample diluent to ensure no solvent peaks or system artifacts co-elute within the expected retention windows of the enantiomers.

  • Racemate Injection: Inject the racemic standard. Verify

    
     and confirm a 1:1 peak area ratio. RI detectors are highly sensitive to temperature fluctuations; ensure the optical block is fully equilibrated to prevent baseline drift.
    

3. Sample Analysis:

  • Inject the (S)-enriched sample. Due to the nature of RI/CAD detectors, ensure the injection volume and concentration fall strictly within the established linear dynamic range of the detector to prevent peak distortion and inaccurate integration.

References

1.[1] WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors. Google Patents. URL: 2. Tetrahydrofuran (thf). Sigma-Aldrich. URL: 3.[2] US10072034B2 - Kinase inhibitors. Google Patents. URL: 4.[3] US20240199589A1 - Glp-1r modulating compounds. Google Patents. URL:

Sources

Spectroscopic Validation of (S)-Methyl Tetrahydrofuran-3-Carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of chiral building blocks not merely as a checklist of analytical techniques, but as a holistic, self-validating system. The integrity of downstream drug development relies entirely on the rigorous stereochemical characterization of precursors. (S)-Methyl tetrahydrofuran-3-carboxylate (CAS: 165611-33-6) is a critical chiral intermediate utilized in the synthesis of kinase inhibitors, anthelmintics, and GLP-1R modulating compounds[1][2][3]. Because the spatial orientation of the tetrahydrofuran (THF) ring dictates the binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient (API)[4], distinguishing the (S)-enantiomer from its (R)-counterpart or a racemic mixture is paramount.

This guide objectively compares the efficacy of primary analytical modalities—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents—providing field-proven, step-by-step methodologies for the stereochemical validation of this molecule.

Comparative Analytical Strategy

To establish absolute confidence in the stereochemical purity of this compound, relying on a single analytical method is insufficient. A robust validation strategy compares and cross-verifies data across multiple orthogonal techniques.

Workflow for the comprehensive spectroscopic validation of chiral THF-derivatives.

Table 1: Comparative Performance of Stereochemical Validation Techniques
TechniquePrimary OutputLOD for Minor EnantiomerAdvantagesLimitations
Chiral HPLC Enantiomeric Excess (

)
< 0.1%Gold standard for quantitation; highly reproducible[2].Requires method development and expensive chiral columns.
1H-NMR + Chiral Shift Diastereomeric Ratio (

)
~ 2.0%Rapid in-situ analysis; verifies structural connectivity simultaneously[5].Line broadening at high shift reagent concentrations limits resolution.
Polarimetry / VCD Absolute ConfigurationN/A (Bulk property)Non-destructive; directly correlates to 3D spatial arrangement.Highly sensitive to chemical impurities; requires high sample concentration.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system . This means incorporating orthogonal internal controls (e.g., racemate baseline injections, reagent titrations) that prove the analytical method is functioning correctly before evaluating the unknown (S)-enantiomer sample.

Protocol A: Enantiomeric Excess Determination via Chiral HPLC

Causality & Mechanism: We utilize a polysaccharide-based chiral stationary phase (e.g., Daicel Chiralpak IC) because the immobilized cellulose derivatives form transient, stereoselective hydrogen bonds and dipole-dipole interactions with the ester carbonyl and the ether oxygen of the THF ring. The (R) and (S) enantiomers form transient diastereomeric complexes with the stationary phase that possess different thermodynamic stabilities, leading to distinct retention times[2][3].

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Daicel Chiralpak IC column (5 µm, 4.6 x 250 mm) with a mobile phase of 30% Ethanol in Hexane/Dichloromethane (4:1 v/v) containing 0.2% Diethylamine (DEA) at a flow rate of 1.0 mL/min[2]. Causality: DEA suppresses non-specific secondary interactions, sharpening the peak shape.

  • Internal Control (Racemate Baseline): Inject 10 µL of a 1 mg/mL solution of racemic (R/S)-Methyl tetrahydrofuran-3-carboxylate.

  • System Suitability Verification: Confirm baseline resolution (

    
    ). The (R)-enantiomer typically elutes first (
    
    
    
    min), followed by the (S)-enantiomer (
    
    
    min) under these specific conditions[2].
  • Sample Analysis: Inject 10 µL of the synthesized/sourced this compound.

  • Validation: Calculate the

    
     by integrating the area under the curve (AUC) at 254 nm. The absence of the peak at 8.9 min validates the stereochemical purity of the (S)-enantiomer.
    
Protocol B: In-Situ Stereochemical Differentiation via H-NMR

Causality & Mechanism: Standard


H-NMR cannot differentiate enantiomers because they exist in identical magnetic environments. By adding a chiral lanthanide shift reagent—such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], Eu(hfc)

—the europium metal center coordinates to the ester carbonyl of the THF derivative. The chiral camphor ligands create an asymmetric magnetic environment, converting the enantiomers into transient diastereomeric complexes. This induces differential chemical shift changes (

), splitting the previously identical signals[5].

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve 10 mg of this compound in 0.6 mL of CDCl

    
     (100% atom D, containing 0.03% TMS)[4]. Acquire a standard 400 MHz 
    
    
    
    H-NMR spectrum. Causality: CDCl
    
    
    is strictly required; coordinating solvents like DMSO-d
    
    
    or Methanol-d
    
    
    would outcompete the substrate for binding to the Europium metal center.
  • Signal Identification: Locate the methoxy (-OCH

    
    ) singlet at ~3.70 ppm. This sharp, 3-proton resonance is the ideal target for monitoring stereochemical splitting because it is free from J-coupling interference.
    
  • Internal Control (Titration): In a separate NMR tube containing the racemic mixture, incrementally add Eu(hfc)

    
     (0.1 to 0.5 molar equivalents). Observe the progressive downfield shift and the splitting of the methoxy singlet into two distinct peaks of equal integration (1:1 ratio). This proves the splitting is reagent-induced.
    
  • Sample Validation: Add 0.3 molar equivalents of Eu(hfc)

    
     to the (S)-enantiomer sample tube. Acquire the spectrum. The presence of a single, shifted methoxy peak—and the absence of the secondary diastereomeric peak observed in the racemate—confirms the stereochemical purity.
    

Mechanistic logic tree comparing Chiral HPLC and NMR differentiation techniques.

Quantitative Data & Spectral Baselines

To ensure accurate structural validation prior to stereochemical differentiation, the baseline chemical connectivity must be verified. Table 2 outlines the expected


H-NMR chemical shifts for the core structure[5].
Table 2: Standard H-NMR Chemical Shifts for Methyl Tetrahydrofuran-3-carboxylate (CDCl , 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Causality
Methoxy (-OCH

)
3.70Singlet3HHighly deshielded by the adjacent ester carbonyl.
C2-H

(Ring)
3.85 - 4.00Multiplet2HDeshielded by the adjacent ring oxygen; diastereotopic splitting.
C5-H

(Ring)
3.75 - 3.90Multiplet2HDeshielded by the adjacent ring oxygen.
C3-H (Chiral Center) 3.05 - 3.15Multiplet1HAlpha to the ester carbonyl; complex coupling with C2 and C4 protons.
C4-H

(Ring)
2.10 - 2.25Multiplet2HAliphatic ring protons; furthest from electronegative oxygen atoms.

Conclusion

The rigorous spectroscopic validation of this compound requires a multi-faceted approach. While Chiral HPLC remains the undisputed gold standard for quantifying enantiomeric excess due to its high resolution and low limit of detection,


H-NMR utilizing chiral lanthanide shift reagents provides an invaluable, rapid orthogonal check that simultaneously confirms structural connectivity. By employing these self-validating protocols, researchers can ensure the stereochemical integrity of their starting materials, thereby de-risking downstream pharmaceutical synthesis.

References

  • Source: sigmaaldrich.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: googleapis.com (European Patent Office)
  • Source: uni-regensburg.

Sources

Absolute Configuration of (S)-Methyl tetrahydrofuran-3-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl tetrahydrofuran-3-carboxylate (CAS: 53662-85-4) is a critical chiral building block in the synthesis of furan-based pharmacophores. However, its physical state (liquid/oil at room temperature) and the conformational flexibility of the tetrahydrofuran ring present significant challenges for establishing absolute stereochemistry.

This guide objectively compares the primary analytical methods—Optical Rotation (OR), NMR (Mosher’s Method), and X-ray Crystallography. While NMR and OR offer speed, X-ray crystallographic analysis of heavy-atom derivatives remains the only self-validating, unambiguous method for absolute configuration assignment in drug development pipelines.

Part 1: The Challenge of Chiral Assignment

The tetrahydrofuran-3-carboxylate scaffold possesses a single chiral center at the C3 position. Two specific factors complicate its analysis:

  • Physical State: The methyl ester is typically a colorless liquid or low-melting semi-solid, precluding direct single-crystal X-ray diffraction.

  • Conformational Mobility: The five-membered ether ring undergoes "envelope" puckering. This flexibility can average out Nuclear Overhauser Effects (NOE) or induce ambiguous chemical shift changes (

    
    ) in NMR derivatization experiments, leading to potential misassignment.
    

Part 2: Comparative Analysis of Methods

The following table contrasts the reliability and requirements of standard stereochemical determination methods for this specific scaffold.

Table 1: Methodological Comparison
FeatureMethod A: Optical Rotation (Polarimetry) Method B: NMR (Mosher's Method) Method C: X-ray Crystallography (Derivatized)
Primary Mechanism Interaction with polarized light (

)
Anisotropic shielding by chiral auxiliary (MTPA)Anomalous dispersion of X-rays (Bijvoet pairs)
Sample State Solution (Liquid)Solution (Derivatized)Crystalline Solid (Required)
Confidence Level Low (Highly solvent/temp dependent)Medium-High (Risk of conformational averaging)Absolute (100%)
Sample Required >10 mg~5 mg<1 mg (single crystal)
Time to Result < 1 Hour24-48 Hours (Synthesis + NMR)3-7 Days (Synthesis + Crystal Growth)
Validation Requires known standardRelies on empirical modelsSelf-validating (Flack Parameter)
Analytical Verdict
  • Use OR only for batch-to-batch consistency checks of established processes.

  • Use Mosher's Method for preliminary assignment, but exercise caution due to the ring puckering of the THF moiety.

  • Use X-ray Crystallography as the "Supreme Court" of structural biology—required for IND filings and when NMR data is ambiguous.

Part 3: Strategic Derivatization (The "Crystal Engineering" Approach)

Since the target molecule is a liquid ester, we must engineer a crystalline derivative. The most robust protocol involves converting the ester to a p-bromobenzamide .

Why this derivative?

  • Crystallinity: The amide bond and aromatic ring introduce strong intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking, significantly raising the melting point.
  • Anomalous Scattering: The Bromine (Br) atom acts as a heavy scatterer. This allows for the determination of absolute structure using standard Molybdenum (Mo) or Copper (Cu) radiation by calculating the Flack parameter , even if the chiral center itself lacks heavy atoms.

Decision Matrix: Workflow Selection

G Start Start: (S)-Methyl tetrahydrofuran-3-carboxylate (Liquid Ester) Check Is Sample Crystalline? Start->Check Direct Direct X-ray (Low Probability) Check->Direct Yes Deriv Derivatization Strategy Check->Deriv No RouteA Route A: Reduction to Alcohol (Form p-bromobenzoate) Deriv->RouteA RouteB Route B: Hydrolysis to Acid (Form p-bromoanilide) Deriv->RouteB Selection Select Route B (Higher Stability/Crystallinity) RouteA->Selection RouteB->Selection Cryst Crystallization (Slow Evaporation) Selection->Cryst Xray X-ray Diffraction (Flack Parameter Analysis) Cryst->Xray

Figure 1: Decision matrix for selecting the optimal derivatization pathway. Route B is preferred for THF-carboxylates due to the stability of the resulting amide.

Part 4: Experimental Protocols

Synthesis of (S)-N-(4-bromophenyl)tetrahydrofuran-3-carboxamide

Note: This protocol assumes starting with the methyl ester.

Reagents:

  • This compound (1.0 eq)

  • Lithium Hydroxide (LiOH)

  • 4-Bromoaniline (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

Step-by-Step Workflow:

  • Hydrolysis: Dissolve the methyl ester in THF:H2O (3:1). Add LiOH (2.0 eq) and stir at room temperature until TLC indicates consumption of ester (~3 hours). Acidify to pH 2 with 1M HCl and extract with ethyl acetate to isolate the tetrahydrofuran-3-carboxylic acid.

  • Coupling: Dissolve the crude acid in dry Dichloromethane (DCM). Add EDC·HCl and HOBt. Stir for 15 minutes to activate the acid.

  • Amidation: Add 4-bromoaniline and DIPEA (Diisopropylethylamine). Stir overnight at room temperature.

  • Workup: Wash with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

  • Purification: Pass through a short silica plug (Hexane/EtOAc) to remove unreacted aniline.

Crystallization for X-ray

The goal is to grow a single, defect-free crystal (>0.1 mm).

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent System: Dissolve 10 mg of the amide derivative in a minimal amount of Methanol (good solubility).

  • Antisolvent: Place the vessel in a chamber containing Diisopropyl ether or Hexane (poor solubility).

  • Timeline: Allow to stand undisturbed for 3–5 days.

Part 5: Data Interpretation & The Flack Parameter[2]

Once the diffraction data is collected, the absolute configuration is validated using the Flack Parameter (


) . This parameter quantifies the fit of the structural model to the anomalous scattering data.
Interpretation Guide
Flack Parameter (

)
InterpretationAction

(e.g.,

)
Correct Structure. The model matches the crystal's absolute configuration.Publish/File. The (S)-configuration is confirmed.

(e.g.,

)
Inverted Structure. The model is the enantiomer of the crystal.Invert Model. The crystal is actually (R).

Ambiguous/Racemic. Crystal may be a racemic twin or data quality is poor.Recrystallize. Do not trust the assignment.

Note: For light-atom structures derivatized with Bromine, the standard uncertainty (u) should ideally be < 0.05.

X-ray Analysis Workflow

XrayFlow Data Diffraction Data Collection (Mo or Cu Source) Solve Structure Solution (SHELXT / OLEX2) Data->Solve Refine Refinement (Least Squares) Solve->Refine Flack Calculate Flack Parameter (x) Refine->Flack Decision Check x Value x ~ 0 x ~ 1 x ~ 0.5 Flack->Decision Confirm CONFIRMED Absolute Config Decision:p0->Confirm Invert INVERT MODEL Then Confirm Decision:p1->Invert Fail FAIL Racemic/Twin Decision:p5->Fail

Figure 2: Crystallographic refinement workflow focusing on the Flack parameter for absolute stereochemistry validation.

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols, 2, 2451–2458. Link

  • Parsons, S. (2025). Flack parameter interpretation guidelines. Wikipedia / Crystallography References. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Thompson, A. L., & Watkin, D. J. (2013). Use of intensity quotients and differences in absolute structure refinement.[1][3][4] Acta Crystallographica Section B, 69(3). Link

Sources

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (S)-Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Chiral Building Block

(S)-Methyl tetrahydrofuran-3-carboxylate is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its stereodefined tetrahydrofuran core is a common motif in numerous biologically active compounds. The efficient and stereocontrolled synthesis of this intermediate is therefore a critical challenge, directly impacting the viability and cost-effectiveness of drug development pipelines. The primary route to this molecule involves the asymmetric hydrogenation of an unsaturated precursor, a transformation where the choice of catalyst is paramount to achieving the desired high enantiomeric excess (e.e.) and chemical yield.

This guide provides a comparative analysis of leading catalytic systems for this synthesis, categorized into homogeneous, heterogeneous, and biocatalytic approaches. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to bridge theory with practical application for researchers and process chemists.

Core Synthetic Strategy: Asymmetric Hydrogenation

The most common and atom-economical approach to this compound is the asymmetric hydrogenation of a prochiral unsaturated precursor, typically methyl furan-3-carboxylate or its partially hydrogenated form, methyl 2,5-dihydrofuran-3-carboxylate. The catalyst's role is to deliver hydrogen across the double bond in a stereocontrolled manner, favoring the formation of the (S)-enantiomer.

sub Unsaturated Precursor (e.g., Methyl furan-3-carboxylate) prod (S)-Methyl tetrahydrofuran-3-carboxylate sub->prod H₂, [Chiral Catalyst] High Enantioselectivity

Caption: General reaction scheme for the synthesis of the target molecule.

Part 1: Homogeneous Catalysis - Precision and High Enantioselectivity

Homogeneous catalysts, being single-site and well-defined molecular species, typically offer the highest levels of enantioselectivity. The chiral information is pre-loaded into the ligand framework that coordinates to the metal center, creating a chiral environment that directs the substrate's approach and subsequent hydrogenation.

Ruthenium-BINAP Complexes: The Gold Standard for Unsaturated Esters

The catalyst system developed by Noyori, comprising Ruthenium (II) complexed with the C₂-symmetric bisphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), is a cornerstone of asymmetric hydrogenation.[1][2] For substrates like unsaturated esters, the Ru-(S)-BINAP complex is exceptionally effective.

Mechanism of Action: The catalytic cycle involves the coordination of the substrate's carbonyl oxygen and the C=C double bond to the ruthenium center. This bidentate chelation locks the substrate into a specific conformation within the chiral pocket created by the (S)-BINAP ligand. Hydrogen is then delivered from the metal hydride to the face of the double bond that is sterically more accessible, leading to the formation of the (S)-product with high fidelity.[2]

Performance: While direct data for methyl furan-3-carboxylate is sparse, the performance on analogous α,β-unsaturated esters and β-keto esters is consistently high, routinely achieving >95% yield and >98% e.e.[3][4] It is the benchmark against which other catalysts are often measured.

Iridium-N,P Ligand Complexes: Specialists in Heteroaromatic Hydrogenation

A significant challenge in hydrogenating furan derivatives is the aromaticity of the ring. Specialized catalysts are required to activate and reduce this stable system. The work of Pfaltz and others has shown that cationic Iridium(I) complexes bearing chiral N,P-ligands (e.g., pyridine-phosphinites) are particularly adept at this transformation.[5][6]

Mechanism of Action: Unlike the Ru-BINAP system that often targets an exocyclic double bond, these Iridium catalysts directly hydrogenate the furan ring itself. The pyridine moiety of the ligand and the furan's oxygen atom are thought to play key roles in coordinating the substrate to the iridium center, while the chiral phosphinite component dictates the facial selectivity of the hydrogenation.

Performance: For 3-substituted furans, these catalysts have demonstrated excellent performance. For example, the hydrogenation of 3-phenylfuran using an optimized Iridium-pyridine-phosphinite catalyst can achieve 98% conversion and 98% e.e.[6] This makes them a leading choice when starting from methyl furan-3-carboxylate.

Rhodium-DuPhos/BPE Complexes: Versatile and Robust Catalysts

Rhodium catalysts complexed with chiral bisphospholane ligands like DuPhos and BPE are renowned for their high activity and enantioselectivity across a broad range of olefinic substrates, particularly enamides for amino acid synthesis.[7][8] Their application to the hydrogenation of unsaturated esters is also well-established.

Mechanism of Action: Similar to the ruthenium systems, cationic Rh(I)-DuPhos catalysts operate through substrate chelation to create a rigid transition state. The electron-rich and conformationally constrained phospholane rings of the DuPhos ligand create a highly effective chiral environment, leading to excellent enantiocontrol.

Performance: These catalysts are known for their high turnover numbers (TONs) and ability to operate under mild conditions (often at low H₂ pressures). For prochiral enamides and itaconic acids, enantioselectivities often exceed 99%.[8] While less specialized for furan ring hydrogenation than the Iridium systems, they would be highly effective for the hydrogenation of a partially reduced precursor like methyl 2,5-dihydrofuran-3-carboxylate.

Part 2: Heterogeneous Catalysis - The Path to Recyclability and Process Efficiency

While homogeneous catalysts offer superior selectivity, their separation from the product stream and reuse can be challenging and costly, especially with precious metals like ruthenium and rhodium. Heterogeneous catalysts, where the active species is immobilized on a solid support, provide a practical solution to this problem.

Palladium on Alumina with Chiral Modifiers

A well-established method in heterogeneous asymmetric hydrogenation involves modifying the surface of a standard hydrogenation catalyst (like Palladium on alumina, Pd/Al₂O₃) with a chiral molecule. Cinchona alkaloids, such as cinchonidine, are the most common and effective modifiers for this purpose.

Mechanism of Action: The chiral modifier (cinchonidine) adsorbs onto the palladium surface. The substrate (furan carboxylic acid) then interacts with the modifier, forming a transient diastereomeric complex on the catalyst surface. This interaction forces the substrate to adsorb onto the palladium in a preferred orientation, leading to the preferential hydrogenation of one prochiral face.[9]

Performance: This method has been successfully applied to the hydrogenation of furan carboxylic acids. In the synthesis of the closely related (S)-Tetrahydrofuran-2-carboxylic acid, a cinchonidine-modified 5 wt% Pd/Al₂O₃ catalyst achieved a 95% yield with a 32% e.e.[9] While the enantioselectivity is modest compared to the best homogeneous systems, the significant advantages in catalyst handling, separation (simple filtration), and recyclability make this an attractive option for industrial-scale production, often coupled with a subsequent resolution step to enhance enantiopurity.

Part 3: Biocatalysis - The Green Chemistry Approach

Biocatalysis utilizes enzymes to perform chemical transformations with exquisite selectivity under mild, aqueous conditions. For the synthesis of chiral tetrahydrofuran derivatives, a multi-step chemoenzymatic or whole-cell biotransformation approach starting from readily available renewable feedstocks is a promising green alternative.

Reductase-Based Synthesis from Bio-derived Precursors

A plausible biocatalytic route starts from L-malic acid, a naturally occurring dicarboxylic acid. A synthetic sequence can convert this into 1,2,4-butanetriol.[10] The key stereocenter is derived from the starting material. Subsequent acid-catalyzed cyclization yields (S)-3-hydroxytetrahydrofuran. While this provides the correct stereochemistry at the 3-position, further steps would be needed to introduce the methyl carboxylate group.

A more direct enzymatic approach could involve Carboxylic Acid Reductases (CARs). These enzymes can reduce a carboxylic acid group to an aldehyde.[11] A hypothetical pathway could involve the selective reduction of a dicarboxylic acid precursor, followed by cyclization and further enzymatic reduction or oxidation steps.

Performance: The primary advantages of biocatalysis are its exceptional selectivity (often >99% e.e.), mild reaction conditions (room temperature, atmospheric pressure, neutral pH), and the use of renewable resources. However, the performance is highly dependent on the specific enzyme and substrate. Challenges can include low volumetric productivity, the need for cofactor regeneration systems (for enzymes like CARs and alcohol dehydrogenases), and complex downstream processing to isolate the product from the aqueous biotransformation medium. Currently, a direct, single-step, high-yield biocatalytic route to the target molecule is not well-established in the literature, representing an area ripe for future research.

Comparative Performance Summary

The table below summarizes the typical performance characteristics of the discussed catalytic systems for the synthesis of this compound or closely related analogues.

Catalyst SystemCatalyst TypeTypical SubstrateTypical Yield (%)Typical e.e. (%)Key AdvantagesKey Disadvantages
Ru-(S)-BINAP HomogeneousUnsaturated Esters>95>98Extremely high e.e., high yield, well-understoodHigh cost, difficult to recycle, requires high pressure
Ir-(S)-N,P Ligand HomogeneousFuran Derivatives>95>95Excellent for aromatic ring hydrogenation, high e.e.High cost, requires high pressure, ligand synthesis
Rh-(S,S)-DuPhos HomogeneousUnsaturated Esters>95>99High TON, mild conditions, versatileHigh cost, potential for catalyst deactivation
Pd/Al₂O₃ + Cinchonidine HeterogeneousFuran Carboxylic Acids~9530-50Easily recycled, lower cost, process-friendlyModerate enantioselectivity, requires modifier
Enzyme (e.g., CARs) BiocatalysisCarboxylic AcidsVariable>99Environmentally benign, high e.e., mild conditionsOften multi-step, lower productivity, complex workup

Experimental Protocols

Protocol 1: Homogeneous Asymmetric Hydrogenation using an Iridium-N,P Catalyst

This protocol is adapted from the procedures developed by Pfaltz and coworkers for the hydrogenation of 3-substituted furans.[6]

1. Catalyst Preparation (In Situ):

  • In a glovebox, add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral N,P-ligand (e.g., (S)-L1, 2.2 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add anhydrous and degassed dichloromethane (DCM, approx. 0.1 M concentration relative to substrate).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

2. Hydrogenation Reaction:

  • In a separate, flame-dried glass vial inside an autoclave, add the substrate, methyl furan-3-carboxylate (1.0 equivalent).

  • Transfer the prepared catalyst solution to the vial via cannula under a positive pressure of argon.

  • Seal the autoclave, purge with H₂ gas (3 cycles).

  • Pressurize the autoclave to the desired pressure (e.g., 100 bar H₂).

  • Stir the reaction at the desired temperature (e.g., 60 °C) for the required time (e.g., 24 hours).

3. Workup and Analysis:

  • Cool the autoclave to room temperature and carefully vent the H₂ gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the chemical yield by mass of the isolated product.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_rxn Hydrogenation Reaction cluster_workup Workup & Analysis p1 Weigh [Ir(COD)Cl]₂ and Chiral Ligand p2 Add Anhydrous, Degassed Solvent (DCM) p1->p2 p3 Stir at RT for 30 min p2->p3 r2 Transfer Catalyst Solution p3->r2 Active Catalyst r1 Add Substrate to Autoclave r1->r2 r3 Seal, Purge with H₂, Pressurize (100 bar) r2->r3 r4 Heat and Stir (e.g., 60°C, 24h) r3->r4 w1 Cool, Vent, Concentrate r4->w1 Crude Product w2 Purify via Chromatography w1->w2 w3 Determine Yield & e.e. (Chiral HPLC) w2->w3 end (S)-Methyl tetrahydrofuran-3-carboxylate w3->end Final Product Data

Sources

A Comparative Guide to the Validation of Analytical Methods for (S)-Methyl Tetrahydrofuran-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical purity of a chiral molecule is not a mere detail but a critical determinant of its therapeutic efficacy and safety. (S)-Methyl tetrahydrofuran-3-carboxylate, a key chiral intermediate, is no exception. Rigorous and validated analytical methods are therefore indispensable for ensuring the quality and consistency of this building block. This guide provides an in-depth comparison of two primary analytical techniques for the validation of this compound: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).

As a Senior Application Scientist, the rationale behind our experimental choices is as crucial as the results themselves. The methods detailed herein are designed to be self-validating systems, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]

The Imperative of Chiral Method Validation

The enantiomeric purity of a pharmaceutical intermediate like this compound can profoundly influence the stereochemistry of the final active pharmaceutical ingredient (API). Consequently, a validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, ensuring reliable and reproducible results.[7][8][9] The core validation parameters we will explore for each technique are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Analytical Method Development Val_Protocol Validation Protocol Dev->Val_Protocol defines Specificity Specificity Val_Protocol->Specificity Linearity Linearity & Range Val_Protocol->Linearity Accuracy Accuracy Val_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Val_Protocol->Precision LOD_LOQ LOD & LOQ Val_Protocol->LOD_LOQ Robustness Robustness Val_Protocol->Robustness Routine_Use Routine Use & Monitoring Specificity->Routine_Use qualifies for Linearity->Routine_Use qualifies for Accuracy->Routine_Use qualifies for Precision->Routine_Use qualifies for LOD_LOQ->Routine_Use qualifies for Robustness->Routine_Use qualifies for

Caption: Overall workflow for analytical method validation.

Part 1: Chiral Gas Chromatography (GC) Method

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[10][11] For a relatively volatile ester like methyl tetrahydrofuran-3-carboxylate, direct analysis on a chiral stationary phase (CSP) is the preferred approach, obviating the need for derivatization which can introduce additional variability.[12]

Causality in Experimental Design for Chiral GC

The choice of a cyclodextrin-based chiral stationary phase is a logical starting point for the separation of cyclic esters.[13][14] These CSPs offer a hydrophobic cavity and a hydrophilic exterior, creating a chiral environment that can differentially interact with the enantiomers of this compound through inclusion complexation and hydrogen bonding. The selection of a specific derivatized cyclodextrin, such as a substituted β-cyclodextrin, is often determined empirically through column screening.[10][13]

Hydrogen is chosen as the carrier gas for its high efficiency, allowing for faster analysis times without a significant loss of resolution. A temperature gradient program is employed to ensure the elution of the analyte with a good peak shape and to separate it from any potential impurities with different boiling points. The Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing a linear response over a wide concentration range.

Experimental Protocol: Chiral GC-FID

1. Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a data acquisition system.

2. Chromatographic Conditions:

  • Column: A chiral GC column, such as one with a derivatized β-cyclodextrin stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 5°C/min to 150°C, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of racemic methyl tetrahydrofuran-3-carboxylate in 25 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity and accuracy studies.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a target concentration of 0.5 mg/mL.

Hypothetical Validation Data for Chiral GC Method

The following tables present expected performance data for a validated chiral GC method for the analysis of this compound.

Table 1: Specificity and System Suitability

ParameterAcceptance CriteriaHypothetical Result
Resolution (Rs) between enantiomers≥ 1.52.1
Tailing factor for (S)-enantiomer≤ 2.01.2
Theoretical plates for (S)-enantiomer> 20,00055,000

Table 2: Linearity, Range, LOD, and LOQ

ParameterAcceptance CriteriaHypothetical Result
Linearity (for the (R)-enantiomer)
Range0.05% to 1.5% of the nominal concentration0.025 - 2.0 µg/mL
Correlation Coefficient (r²)≥ 0.9950.9992
y-interceptReport15.3
LOD and LOQ
LOD (Signal-to-Noise ≥ 3:1)Report0.008 µg/mL
LOQ (Signal-to-Noise ≥ 10:1)Report0.025 µg/mL

Table 3: Accuracy and Precision (for the (R)-enantiomer)

Spiked Level (% of nominal)Accuracy (% Recovery)Precision (RSD%)
Repeatability (n=6)
50% (LOQ level)98.5%4.2%
100%101.2%2.5%
150%99.8%2.1%
Intermediate Precision (n=6, different day, different analyst)
100%102.1%3.1%

Table 4: Robustness

Parameter VariedVariationImpact on Resolution (Rs)
Column Temperature± 2°CRs remains > 1.8
Flow Rate± 0.1 mL/minRs remains > 1.9

Part 2: Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC offers a versatile alternative, particularly for less volatile or thermally labile compounds. Polysaccharide-based chiral stationary phases are widely used due to their broad applicability for separating a wide range of chiral compounds, including esters.[4][15][16][17]

Causality in Experimental Design for Chiral HPLC

The selection of a polysaccharide-based CSP, such as one derived from cellulose or amylose, is based on its proven success in resolving a diverse array of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[16][18] Normal-phase chromatography, using a mobile phase of hexane and a polar modifier like isopropanol, is often the first choice for these columns as it can provide excellent selectivity. The UV detector is suitable for this analyte, assuming it has a chromophore that absorbs in the UV range; if not, a refractive index (RI) detector or derivatization with a UV-absorbing tag would be necessary. For this guide, we will assume the ester has sufficient UV absorbance at a lower wavelength.

HPLC_Method_Logic Analyte (S)-Methyl tetrahydrofuran-3-carboxylate Technique Chiral HPLC Analyte->Technique CSP Polysaccharide-based CSP (e.g., Cellulose derivative) Technique->CSP requires Detector UV Detector Technique->Detector requires Mobile_Phase Normal Phase (Hexane/Isopropanol) CSP->Mobile_Phase compatible with Validation Validation Parameters (Specificity, Linearity, etc.) CSP->Validation are subject to Mobile_Phase->Validation are subject to Detector->Validation are subject to Result Reliable & Reproducible Enantiomeric Purity Data Validation->Result ensures

Caption: Logical flow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of racemic methyl tetrahydrofuran-3-carboxylate in 25 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a target concentration of 0.5 mg/mL.

Hypothetical Validation Data for Chiral HPLC Method

The following tables present expected performance data for a validated chiral HPLC method.

Table 5: Specificity and System Suitability

ParameterAcceptance CriteriaHypothetical Result
Resolution (Rs) between enantiomers≥ 1.52.5
Tailing factor for (S)-enantiomer≤ 2.01.3
Theoretical plates for (S)-enantiomer> 5,00012,000

Table 6: Linearity, Range, LOD, and LOQ

ParameterAcceptance CriteriaHypothetical Result
Linearity (for the (R)-enantiomer)
Range0.05% to 1.5% of the nominal concentration0.025 - 2.0 µg/mL
Correlation Coefficient (r²)≥ 0.9950.9995
y-interceptReport20.1
LOD and LOQ
LOD (Signal-to-Noise ≥ 3:1)Report0.009 µg/mL
LOQ (Signal-to-Noise ≥ 10:1)Report0.028 µg/mL

Table 7: Accuracy and Precision (for the (R)-enantiomer)

Spiked Level (% of nominal)Accuracy (% Recovery)Precision (RSD%)
Repeatability (n=6)
50% (LOQ level)99.2%3.8%
100%100.8%2.1%
150%101.5%1.9%
Intermediate Precision (n=6, different day, different analyst)
100%101.9%2.8%

Table 8: Robustness

Parameter VariedVariationImpact on Resolution (Rs)
Mobile Phase Composition± 2% IsopropanolRs remains > 2.2
Column Temperature± 2°CRs remains > 2.3
Flow Rate± 0.1 mL/minRs remains > 2.1

Comparative Analysis and Conclusion

Both Chiral GC and Chiral HPLC methods, when properly developed and validated, can provide reliable and accurate determination of the enantiomeric purity of this compound.

  • Chiral GC is often faster and provides higher separation efficiency, leading to sharper peaks and potentially lower detection limits.[7] It is well-suited for this particular analyte due to its expected volatility.

  • Chiral HPLC is a more versatile technique, applicable to a broader range of compounds, and offers a wider variety of chiral stationary phases.[4][8] The method development can sometimes be more straightforward due to the ease of adjusting mobile phase composition at room temperature.[19]

The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the available instrumentation, the desired sample throughput, and the presence of any non-volatile impurities that may need to be analyzed simultaneously.

This guide has outlined the critical aspects of validating analytical methods for a chiral intermediate, providing a framework for developing robust and reliable analytical procedures. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-185. [Link]

  • Agilent Technologies. (n.d.). Chiral GC Columns. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Columns. [Link]

  • ICH. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Sorbent Technologies, Inc. (2020). Chiral GC (Part 2 of 2). [Link]

  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. [Link]

  • D'Acquarica, I., Gasparrini, F., & Zappia, G. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. [Link]

  • LibreTexts. (2023). Derivatization. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Nakagawa, K., et al. (2013). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Biomedical Chromatography, 27(2), 188-195. [Link]

  • Agilent Technologies. (n.d.). J&W Chiral GC Columns. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Chrom Tech. (2023). Unveiling the Power of Chiral GC Columns. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1034-1044. [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • Steinhaus, M., & Schieberle, P. (2007). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry, 55(15), 6263-6269. [Link]

  • D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. [Link]

  • Reddy, B. C., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 5(12), 799-806. [Link]

  • Rahman, M., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 59-66. [Link]

  • Gašpar, M., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-113. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • Kumar, A., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(9), 127-133. [Link]

  • GMP Insiders. (2023). Performance Characteristics In Analytical Method Validation. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. [Link]

  • E. L. S. Souza, et al. (2007). Development and validation of chiral high-performance liquid chromatographic methods for the quantitation of valsartan and of the tosylate of valinebenzyl ester. Journal of Chromatography A, 1149(2), 299-305. [Link]

  • Al-Saeed, M. S., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2058. [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 8(2), 1-9. [Link]

  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]

  • Ghorai, M. K., & Kumar, A. (2011). and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis. Organic letters, 13(1), 132-135. [Link]

  • Lopp, M., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]

  • Johnson, J. S., & Toste, F. D. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Journal of the American Chemical Society, 131(10), 3462-3463. [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: (S)-Methyl tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

Do NOT pour down the drain. Do NOT mix with strong oxidizers or acids.

(S)-Methyl tetrahydrofuran-3-carboxylate is a chiral ester derivative of tetrahydrofuran (THF). While it is chemically distinct from pure THF, it retains the cyclic ether moiety, necessitating strict adherence to peroxide-forming chemical (PFC) protocols prior to disposal.

Quick Action Matrix:

Parameter Status Immediate Action
Flash Point ~55°C (131°F) Treat as Ignitable Waste (D001) .
Peroxide Status Unknown/Untested STOP. Do not move or agitate if crystals are visible.[1] Test immediately.
Container Age >12 Months Mandatory peroxide screening required before transport.

| Waste Stream | Organic | Segregate into Non-Halogenated Organic waste. |

Chemical Profile & Hazard Identification

To ensure the safety of the disposal team and compliance with RCRA (Resource Conservation and Recovery Act) standards, you must classify the material accurately based on its specific properties.

  • Chemical Name: this compound

  • CAS Number: 53662-85-4 (Generic/Racemic) | Note: Stereospecific CAS numbers vary by vendor, but safety data for the racemate applies.

  • Molecular Formula: C₆H₁₀O₃

  • Key Functional Groups: Cyclic Ether (Peroxide risk), Methyl Ester (Hydrolysis risk).

The "Silent" Hazard: Peroxide Formation

Unlike simple esters, this compound contains a tetrahydrofuran ring. The carbon atoms adjacent to the ether oxygen (


-carbons) are susceptible to auto-oxidation, forming unstable hydroperoxides.

Expert Insight: While the carboxylate group at position 3 withdraws electron density and offers some stabilization compared to unsubstituted THF, the risk of peroxide accumulation remains significant in aged samples. Never assume a THF derivative is peroxide-free.

Pre-Disposal Assessment Protocol

Before generating a waste tag, you must validate the stability of the chemical. This self-validating protocol prevents explosions during transport or incineration.

Step 1: Visual Inspection
  • Check: Look for white crystals around the cap or floating precipitates in the liquid.

  • Result:

    • Crystals Visible:DO NOT TOUCH. Evacuate the area and contact your bomb squad or high-hazard emergency removal specialists.

    • Clear Liquid: Proceed to Step 2.

Step 2: Peroxide Quantification

Reagents Required: Commercial Peroxide Test Strips (Quantofix® or similar) or 10% Potassium Iodide (KI) solution.

  • Dip the test strip into the solvent (or place a drop on the strip).

  • Wait for the colorimetric change (usually 1-5 seconds).

  • Compare against the reference scale.

Peroxide Concentration (ppm)ClassificationAction Required
< 20 ppm SafeProceed to standard disposal (Section 4).
20 - 100 ppm CautionMark container "Peroxide Detected." Proceed to disposal.
> 100 ppm High Hazard MUST STABILIZE before disposal (See Protocol below).
Step 3: Stabilization Protocol (For >100 ppm)

If peroxides are high, you must reduce them to prevent deflagration during incineration.

  • Method: Acidified Ferrous Sulfate Reduction.

  • Ratio: Add 20% volume of 5% FeSO₄ (aq) acidified with H₂SO₄.

  • Procedure: Shake gently (if no crystals present) for 10-15 minutes.

  • Re-test: Confirm peroxides are < 20 ppm before declaring as waste.

Disposal Workflow & Logistics

This workflow ensures the material is routed to the correct incineration stream (Fuel Blending) rather than incompatible streams like aqueous treatment.

Decision Logic Diagram

DisposalWorkflow Start Start: Waste Identification VisualCheck Visual Inspection: Crystals/Solids? Start->VisualCheck Emergency STOP: Contact EHS/Bomb Squad VisualCheck->Emergency Yes (Crystals) PeroxideTest Peroxide Test (Quantofix) VisualCheck->PeroxideTest No (Clear) Decision Concentration > 100 ppm? PeroxideTest->Decision Quench Stabilize: Add FeSO4 Reduce Peroxides Decision->Quench Yes (>100ppm) Segregation Segregate: Non-Halogenated Organic Solvents Decision->Segregation No (<100ppm) Quench->PeroxideTest Re-test Labeling Label: 'Flammable Liquid' Code: D001 Segregation->Labeling Pickup Transfer to Central Waste (Incineration) Labeling->Pickup

Figure 1: Decision logic for the safe disposal of THF-derivatives, prioritizing peroxide detection and stabilization.

Packaging and Labeling Requirements

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Cap: Vented caps are preferred for peroxide formers to prevent pressure buildup, though standard screw caps are acceptable for quenched waste.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Waste Compatibility (Segregation)

Segregate this material into Stream A: Non-Halogenated Organic Solvents .

  • Compatible: Acetone, Methanol, Ethyl Acetate, Toluene, Hexane.

  • INCOMPATIBLE (Do Not Mix):

    • Concentrated Acids: Can catalyze rapid polymerization or hydrolysis.

    • Strong Oxidizers (Nitric Acid): Risk of immediate fire/explosion.

    • Halogenated Solvents (DCM, Chloroform): Keep separate to minimize disposal costs (halogenated incineration is significantly more expensive).

Labeling Directives

Complete the Hazardous Waste Tag with the following data:

  • Chemical Name: this compound (in Ethanol/Methanol if rinsed).

  • Hazard Checkboxes: [x] Ignitable [x] Irritant.

  • RCRA Waste Code: D001 (Ignitable Characteristic).

Emergency Contingencies

Spill Response (Small Scale < 500 mL):

  • Isolate: Remove all ignition sources immediately.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Absorb: Use a non-combustible absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels (increases surface area for flammability).

  • Disposal: Scoop absorbed material into a hazardous waste bag and tag as solid hazardous waste.

Exposure:

  • Skin: Wash with soap and water for 15 minutes. This ester is lipophilic and will penetrate skin; do not use solvents to wash it off.

  • Eyes: Flush with water for 15 minutes. Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D001). Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling (S)-Methyl tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers pushing the boundaries of chiral synthesis and drug development, the integrity of your chemical building blocks is just as critical as the safety protocols used to handle them. (S)-Methyl tetrahydrofuran-3-carboxylate (CAS: 165611-33-6) is a highly versatile chiral ester, but its physical properties—presenting as a colorless to yellow sticky oil or semi-solid—demand precise logistical and safety oversight.

This guide synthesizes field-proven operational workflows with rigorous physicochemical data to ensure your laboratory maintains both scientific integrity and absolute safety.

Physicochemical & Hazard Quantitative Profile

To design an effective safety protocol, we must first understand the mechanistic drivers behind the chemical's behavior. The tetrahydrofuran (THF) ring combined with an ester moiety enhances lipid solubility, allowing rapid penetration of the stratum corneum, which explains its pronounced skin irritation[1]. Furthermore, the volatility of the ester group contributes to significant inhalation risks, necessitating rigorous vapor control[2].

Table 1: Physicochemical Properties & Mechanistic Implications

Parameter Value Source / Mechanistic Implication
CAS Number 165611-33-6 (S-enantiomer)53662-85-4 (Racemate) Primary identification standard for SDS tracking[3].
Molecular Weight 130.14 g/mol Small molecule mass; readily volatilizes at room temperature[4].
Flash Point 55.161 °C Combustible liquid. Requires strict exclusion of ignition sources[5].

| Fraction Csp3 | 0.83 | High sp3 character indicates 3D structural complexity and influences its sticky, viscous state[6]. |

Definitive PPE & Engineering Control Matrix

Every piece of Personal Protective Equipment (PPE) must be selected based on the specific chemical vulnerabilities exposed by the GHS hazard codes[2].

Table 2: GHS Hazard Classification & Required PPE

GHS Code Hazard Statement Required PPE & Engineering Control Mechanistic Justification
H302 Harmful if swallowed Fastened lab coat, strict hygiene protocols Prevents accidental ingestion via contaminated hands or clothing[6].
H315 Causes skin irritation Nitrile gloves (Min. 0.11 mm thickness) Esters rapidly degrade natural latex. Nitrile provides a sufficient permeation barrier against lipid-soluble THF derivatives[2].
H319 Causes serious eye irritation Indirectly vented splash goggles Vapors and splashes cause severe ocular damage. Standard safety glasses lack orbital seals and are insufficient[2].

| H332 / H335 | Harmful if inhaled / Respiratory irritation | Fume hood (80-100 fpm face velocity) | High vapor density requires active mechanical ventilation to protect the respiratory tract from volatile ester accumulation[6]. |

Operational Workflow: Precision Dispensing and Handling

Because this compound exists as a sticky oil, standard liquid handling techniques will fail, leading to contamination or inaccurate dosing. Follow this self-validating protocol to ensure accuracy and safety:

  • Environmental Validation : Prior to opening the reagent bottle, verify that the fume hood monitor displays a continuous face velocity of at least 80 fpm. Do not proceed if the alarm is sounding.

  • PPE Verification : Don nitrile gloves, a fully fastened flame-retardant lab coat, and indirectly vented splash goggles[2]. Self-validating step: Inspect gloves for micro-tears using the air-inflation method before handling the chemical.

  • Atmospheric Control : Purge the receiving reaction flask with an inert gas (Nitrogen or Argon). While THF-esters are less prone to rapid peroxide formation than bare THF, excluding oxygen prevents long-term degradation and side reactions[1].

  • Transfer Mechanics : Due to the compound's sticky viscosity, standard air-displacement pipettes will yield inaccurate volumes due to vapor pressure differentials. Use a positive-displacement pipette or a glass gas-tight syringe for accurate volumetric transfer.

  • Decontamination : Immediately rinse the syringe or pipette tip with a compatible organic solvent (e.g., acetone or ethyl acetate) into a designated halogen-free organic waste receptacle to prevent the oil from hardening or off-gassing.

Spill Containment & Waste Logistics

In the event of a spill, immediate containment is required to prevent the spread of combustible vapors (Flash Point: 55.161 °C)[5].

  • Immediate Isolation : If a spill >50 mL occurs outside the fume hood, immediately evacuate personnel from the vicinity to prevent inhalation of irritating vapors (H335)[6].

  • Neutralization & Absorption : Do not use water, as it will spread the oily residue. Apply an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand directly onto the spill perimeter, working inward[1].

  • Mechanical Collection : Using a non-sparking polypropylene dustpan and brush, sweep the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination : Wipe the spill area with a disposable cloth dampened with ethanol to cut through and remove the residual oily film.

  • Waste Manifesting : Seal the HDPE container, label it strictly as "Hazardous Organic Waste - Contains this compound (Combustible/Irritant)", and transfer it to the facility’s central waste accumulation area.

Mechanistic Workflow Visualization

G N1 Pre-Operation: Verify Fume Hood (>80 fpm) N2 Don PPE: Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 Dispense (S)-Methyl tetrahydrofuran-3-carboxylate N2->N3 N4 Spill Detected? N3->N4 N5 Contain with Vermiculite & Dispose as HazWaste N4->N5 Yes N6 Execute Reaction Under Inert Atmosphere N4->N6 No

Workflow for handling this compound and spill response.

References

  • Methyl tetrahydrofuran-3-carboxylate | 53662-85-4 - Sigma-Aldrich . Sigma-Aldrich.

  • Inventory Shanghai PI Chemicals Ltd . PI Pharm. 4

  • Tetrahydrofuran 109-99-9 wiki - Guidechem . Guidechem.1

  • Methyl tetrahydrofuran-3-carboxylate | CAS 53662-85-4 | AMERICAN ELEMENTS ® . American Elements. 5

  • Methyl tetrahydrofuran-3-carboxylate | 53662-85-4 - Sigma-Aldrich . Sigma-Aldrich. 2

  • 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate | Esters | Ambeed.com . Ambeed. 6

  • 3-四氢呋喃甲酸| Tetrahydrofuran-3-carboxylic acid | 89364-31-8 . Leyan. 3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.